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R162

Cat. No.: B1678699
M. Wt: 264.27 g/mol
InChI Key: IMUBGIOLZQTIGI-UHFFFAOYSA-N
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Description

2-allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone that is 9,10-anthraquinone in which the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively. It has a role as an EC 1.4.1.3 {glutamate dehydrogenase [NAD(P)(+)]} inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B1678699 R162

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-prop-2-enylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBGIOLZQTIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of R162: A Potent and Selective GDH1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate dehydrogenase 1 (GDH1) is a critical mitochondrial enzyme frequently overexpressed in a variety of human cancers, playing a pivotal role in glutaminolysis and maintaining redox homeostasis. This reliance on GDH1 presents a promising therapeutic window for the development of targeted anticancer agents. This whitepaper details the discovery, mechanism of action, and synthesis of R162, a novel, cell-permeable small molecule inhibitor of GDH1. This compound effectively disrupts cancer cell metabolism, leading to increased oxidative stress and suppressed tumor growth. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a proposed synthetic route for this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of GDH1 in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways co-opted by cancer cells is glutaminolysis, the process of converting glutamine into cellular fuel and biosynthetic precursors. GDH1 is a central enzyme in this pathway, catalyzing the oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2]

Beyond its role in anaplerosis, GDH1 is crucial for maintaining redox balance in cancer cells. The GDH1 product, α-KG, is further metabolized to fumarate, which in turn activates the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1][3] This activation of GPx1 helps to mitigate the high levels of reactive oxygen species (ROS) generated by aberrant cancer cell metabolism. The upregulation of GDH1 in various cancers, including glioblastoma, lung cancer, and breast cancer, highlights its significance as a therapeutic target.[1][2] While the green tea polyphenol epigallocatechin gallate (EGCG) was identified as a GDH1 inhibitor, its lack of specificity for NADPH-dependent enzymes necessitated the search for more selective agents.[1][4]

The Discovery of this compound as a Selective GDH1 Inhibitor

This compound was identified through a screening of purpurin derivatives as a potent and cell-permeable inhibitor of GDH1.[1] Purpurin itself demonstrated significant GDH1 inhibition in vitro, but its poor cell permeability limited its therapeutic potential. This compound, a purpurin analog featuring an allyl group, exhibited enhanced cell permeability, leading to more potent inhibitory effects on mitochondrial GDH activity in cancer cells.[1]

Mechanism of Action of this compound

This compound is a direct inhibitor of GDH1, acting in a mixed-mode manner.[5][6] By binding to GDH1, this compound blocks the conversion of glutamate to α-KG. This inhibition sets off a cascade of downstream effects that selectively disadvantage cancer cells:

  • Disruption of Redox Homeostasis: Inhibition of GDH1 by this compound leads to decreased intracellular levels of α-KG and its subsequent metabolite, fumarate.[1][2][7] This reduction in fumarate levels attenuates the activity of the antioxidant enzyme GPx1.[1]

  • Induction of Oxidative Stress: With GPx1 activity diminished, cancer cells are unable to effectively neutralize ROS, leading to a state of imbalanced redox homeostasis and increased oxidative stress.[1][2]

  • Inhibition of Cancer Cell Proliferation and Tumor Growth: The accumulation of ROS and disruption of metabolic pathways ultimately trigger cell death and inhibit cancer cell proliferation.[1][3] Treatment with a cell-permeable form of α-KG, methyl-α-KG, was able to significantly rescue the anti-proliferative effects of this compound, confirming that this compound's primary mechanism is through the inhibition of GDH1.[1]

The signaling pathway affected by this compound is illustrated in the following diagram:

GDH1_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG aKG Glutamate->aKG GDH1 Fumarate Fumarate aKG->Fumarate TCA Cycle Fumarate_cyto Fumarate Fumarate->Fumarate_cyto GPx1 GPx1 Fumarate_cyto->GPx1 activates ROS ROS GPx1->ROS scavenges Cell_Proliferation Cancer Cell Proliferation ROS->Cell_Proliferation promotes This compound This compound This compound->aKG inhibits

Caption: The GDH1 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, with minimal toxicity to normal cells.

In Vitro Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), as well as primary leukemia cells from patients.[1]

In Vivo Efficacy

In xenograft models using H1299 cells, daily intraperitoneal administration of this compound (20 mg/kg) resulted in a significant reduction in tumor growth and mass compared to vehicle-treated controls.[1] Importantly, this compound treatment was well-tolerated, with no significant histopathological changes or alterations in complete blood counts observed in the treated mice.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's interaction with GDH1.

ParameterValueReference
IC50 23 µM[5]
Kd 30 µM[5]
Ki 28.6 µM[8]
In Vivo Dosage 20-30 mg/kg/day (i.p.)[1][7]

Proposed Synthesis of this compound

This compound is chemically known as 2-allyl-1-hydroxy-9,10-anthraquinone. While a detailed, step-by-step synthesis has not been published, a plausible synthetic route can be proposed based on established organic chemistry reactions for the modification of anthraquinones. A potential retrosynthetic analysis suggests that this compound can be synthesized from 1-hydroxyanthraquinone.

A proposed synthetic workflow is as follows:

R162_Synthesis start 1-Hydroxyanthraquinone intermediate1 1-Hydroxy-2-bromoanthraquinone start->intermediate1 Bromination (e.g., NBS, acid catalyst) product This compound (2-Allyl-1-hydroxy-9,10-anthraquinone) intermediate1->product Suzuki or Stille Coupling (Allylboronic acid or allyltin reagent, Pd catalyst, base)

Caption: Proposed synthetic workflow for this compound.

A potential synthetic approach would involve the regioselective bromination of 1-hydroxyanthraquinone at the 2-position, followed by a palladium-catalyzed cross-coupling reaction with an allylating agent.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

GDH1 Enzyme Activity Assay

This assay measures the enzymatic activity of GDH1 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human GDH1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Substrates: 10 mM L-glutamate, 1 mM NAD⁺

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-glutamate, and NAD⁺.

  • Add the GDH1 enzyme to the reaction mixture to a final concentration of 10-50 ng/µL.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate mixture.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • The rate of NADH production is proportional to the GDH1 activity and is calculated from the linear portion of the absorbance curve.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the measurement of intracellular ROS levels using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cancer cell lines (e.g., H1299, MDA-MB-231)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em = 485/535 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures GPx activity via a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Cell lysates

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA

  • Reagents: 1 mM GSH, 0.2 mM NADPH, 1 unit/mL glutathione reductase, 0.25 mM H₂O₂

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle control.

  • In a 96-well plate, add cell lysate, assay buffer, GSH, glutathione reductase, and NADPH.

  • Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.

  • Initiate the reaction by adding H₂O₂.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • GPx activity is calculated from the rate of NADPH consumption.

Intracellular Fumarate Measurement by GC-MS

This protocol details the quantification of intracellular fumarate levels using gas chromatography-mass spectrometry.

Materials:

  • Cell pellets

  • Methanol, Chloroform, Water (for extraction)

  • Methoxyamine hydrochloride in pyridine

  • N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Harvest and wash cells treated with this compound or vehicle.

  • Extract metabolites using a cold methanol/water/chloroform extraction procedure.

  • Collect the aqueous layer and dry it completely.

  • Derivatize the dried metabolites by incubating with methoxyamine hydrochloride in pyridine, followed by MSTFA.

  • Analyze the derivatized samples by GC-MS.

  • Quantify fumarate levels by comparing to a standard curve of known fumarate concentrations.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., H1299)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control daily.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of GDH1 activity).

Conclusion and Future Directions

This compound is a promising, selective inhibitor of GDH1 with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt redox homeostasis in cancer cells provides a clear mechanism-based rationale for its therapeutic potential. The data summarized in this whitepaper supports the continued development of this compound and other GDH1 inhibitors as a novel class of cancer therapeutics.

Future studies should focus on:

  • Optimizing the synthetic route for this compound to enable large-scale production.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies.

  • Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts.

  • Investigating potential combination therapies to enhance the anti-cancer effects of this compound.

The continued exploration of GDH1 inhibition represents a valuable strategy in the ongoing effort to develop more effective and targeted cancer treatments.

References

An In-depth Technical Guide to the Mechanism of Action of R162, a GLUD1 Inhibitor, in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate dehydrogenase 1 (GLUD1) has emerged as a critical enzyme in cancer metabolism, facilitating the conversion of glutamate to α-ketoglutarate, a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. This positions GLUD1 as a compelling target for therapeutic intervention. R162, a potent and selective inhibitor of GLUD1, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer, detailing its effects on cellular metabolism, redox homeostasis, and key signaling pathways. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing this compound's efficacy, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area of oncology.

Introduction: The Role of GLUD1 in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased reliance on glutamine, a non-essential amino acid, as a primary source of carbon and nitrogen. Glutaminolysis, the process of glutamine catabolism, replenishes TCA cycle intermediates, supports macromolecule synthesis, and contributes to redox balance.

Glutamate dehydrogenase 1 (GLUD1) is a mitochondrial enzyme that plays a pivotal role in glutaminolysis.[1][2] It catalyzes the oxidative deamination of glutamate to α-ketoglutarate (α-KG), directly feeding into the TCA cycle.[1][2] In many cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, GLUD1 is upregulated and its activity is crucial for tumor growth and survival.[1][3][4] Consequently, inhibiting GLUD1 presents a strategic approach to disrupt cancer cell metabolism and impede tumorigenesis.

This compound: A Potent and Selective GLUD1 Inhibitor

This compound is a small molecule inhibitor identified as a potent and selective antagonist of GLUD1.[1][5][6] It has been investigated in various cancer models and has shown promising preclinical efficacy.[3][4][5]

Core Mechanism of Action of this compound in Cancer

The primary mechanism of action of this compound in cancer cells revolves around the disruption of metabolic and redox balance through the inhibition of GLUD1. This leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.

Disruption of Glutamine Metabolism and the TCA Cycle

By inhibiting GLUD1, this compound blocks the conversion of glutamate to α-KG.[1] This has two major consequences for cancer cell metabolism:

  • Depletion of TCA Cycle Intermediates: The reduction in α-KG levels leads to a decrease in other TCA cycle intermediates, such as fumarate.[1] This impairs the cell's energy production and biosynthetic capacity.

  • Metabolic Reprogramming: Cancer cells may attempt to compensate for the loss of glutamine-derived anaplerosis, but the efficacy of these compensatory mechanisms is often limited.

Induction of Oxidative Stress

A key consequence of GLUD1 inhibition by this compound is the induction of oxidative stress.[1][3][5] This is mediated through the following pathway:

  • Inhibition of Glutathione Peroxidase 1 (GPx1): GLUD1-mediated production of α-KG is linked to the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1]

  • Increased Reactive Oxygen Species (ROS): Inhibition of GLUD1 by this compound leads to attenuated GPx1 activity, resulting in an accumulation of reactive oxygen species (ROS).[1][5][6]

  • Cellular Damage: Elevated ROS levels cause damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.

Inhibition of Cell Proliferation and Tumor Growth

The combined effects of metabolic disruption and oxidative stress lead to a significant reduction in cancer cell proliferation and tumor growth.[1][3][5] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, both in vitro and in vivo.[1][4][5]

Reversal of Drug Resistance and Inhibition of Metastasis

In addition to its direct anti-proliferative effects, this compound has been shown to overcome acquired drug resistance in NSCLC.[3][5] Mechanistically, GLUD1-mediated metabolic reprogramming is associated with the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5] By inhibiting GLUD1, this compound can reverse EMT and suppress the migratory and invasive capabilities of cancer cells.[5]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is intricately linked to several key signaling pathways.

R162_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_effects Downstream Effects Glutamine Glutamine Glutamine_in Glutamine Glutamine->Glutamine_in Transporter Glutamate_cyto Glutamate Glutamine_in->Glutamate_cyto Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito GLUD1 GLUD1 Glutamate_mito->GLUD1 aKG α-Ketoglutarate GLUD1->aKG Proliferation Cell Proliferation Metastasis Metastasis (EMT) DrugResistance Drug Resistance TCA TCA Cycle aKG->TCA GPx1 GPx1 aKG->GPx1 Activates TCA->Proliferation Supports ROS ROS ROS->Proliferation Inhibits GPx1->ROS Reduces This compound This compound This compound->GLUD1 Inhibits

Caption: this compound inhibits GLUD1, disrupting metabolism and increasing ROS.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in cancer models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterThis compound EffectReference
H1299NSCLCCell ProliferationReduced[1]
MDA-MB-231Breast CancerCell ProliferationReduced[1]
H1299NSCLCROS LevelsIncreased[1]
MDA-MB-231Breast CancerROS LevelsIncreased[1]
Acquired Resistant NSCLCNSCLCDrug ResistanceReversed[5]
Acquired Resistant NSCLCNSCLCMigration & InvasionDecreased[5]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentParameterThis compound EffectReference
Xenograft (NSCLC)This compound (20 mg/kg/day)Tumor GrowthSignificantly decreased[1]
Xenograft (NSCLC)This compound (30 mg/kg/day)Tumor GrowthSignificantly decreased[2]
Xenograft (NSCLC)This compoundGLUD1 Activity in TumorsEffectively inhibited[1]
Xenograft (NSCLC)This compoundMetastasisOvercame[5]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.

Cell Viability Assay

This protocol is used to assess the effect of this compound on cancer cell proliferation.

Cell_Viability_Workflow A 1. Seed cancer cells in 96-well plates. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for a specified period (e.g., 72 hours). B->C D 4. Add MTT or similar viability reagent. C->D E 5. Incubate to allow for formazan formation. D->E F 6. Solubilize formazan crystals. E->F G 7. Measure absorbance at the appropriate wavelength. F->G H 8. Calculate cell viability relative to untreated controls. G->H

Caption: Workflow for assessing cell viability after this compound treatment.
Measurement of Intracellular ROS

This protocol is used to quantify the levels of reactive oxygen species in cancer cells following treatment with this compound.

  • Cell Preparation: Seed cells in a suitable format (e.g., 6-well plates or flow cytometry tubes).

  • Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Staining: Incubate cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

  • Quantification: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated controls to determine the fold-change in ROS levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer this compound (e.g., 20-30 mg/kg/day via intraperitoneal injection) or a vehicle control to the mice.[1][2]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess GLUD1 activity).

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its mechanism of action, centered on the inhibition of GLUD1 and the subsequent disruption of metabolism and redox balance, provides a strong rationale for its continued development. Future research should focus on:

  • Clinical Trials: Evaluating the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.

  • Combination Therapies: Exploring synergistic combinations of this compound with other drugs, such as chemotherapies or targeted agents, to enhance anti-tumor activity and overcome resistance.

This technical guide provides a solid foundation for researchers and drug developers to advance the understanding and clinical application of this compound and other GLUD1 inhibitors in the fight against cancer.

References

The Selective GDH1 Inhibitor R162 Disrupts Glutamine Metabolism and Suppresses Tumor Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data and mechanisms of action of R162, a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). By targeting a crucial enzyme in glutamine metabolism, this compound presents a promising therapeutic strategy for cancers dependent on this metabolic pathway. This document details the quantitative effects of this compound on tumor cells, outlines the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Targeting Glutamine Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutamine metabolism, which provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of macromolecules. Glutamate dehydrogenase 1 (GDH1), a mitochondrial enzyme, plays a pivotal role in this process by converting glutamate to α-ketoglutarate (α-KG).[1]

This compound is a cell-permeable, bioavailable, and non-toxic small molecule that selectively inhibits GDH1.[2] By blocking the function of GDH1, this compound disrupts the flow of glutamine-derived carbons into the TCA cycle, leading to a cascade of events that ultimately impair cancer cell viability and tumor growth.

Quantitative Effects of this compound on Tumor Cells

The inhibitory effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different parameters and cell lines.

Table 1: In Vitro Efficacy of this compound
ParameterCell Line(s)ValueReference
GDH1 Inhibition (IC50) -23 µM[2]
GDH1 Binding Affinity (Kd) -30 µM[2]
Cell Viability Reduction H1299, MDA-MB-231, and primary leukemia cellsDose-dependent decrease[1]
Intracellular Fumarate Levels H1299, MDA-MB-231Appreciable decrease[2]
Glutathione Peroxidase (GPx) Activity H1299, MDA-MB-231Attenuated[3]
Mitochondrial ROS Levels H1299, MDA-MB-231Elevated[2]
Table 2: In Vivo Efficacy of this compound in H1299 Xenograft Model
ParameterTreatment GroupValueReference
Tumor Growth This compound (20 mg/kg/day, i.p.)Significantly decreased compared to control[1]
Toxicity This compound (30 mg/kg/day, i.p.)No significant histopathological changes, alterations in complete blood counts, or hematopoietic properties[2][4]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental approaches to characterize it can be visualized through the following diagrams.

R162_Mechanism_of_Action cluster_cell Tumor Cell cluster_mito Mitochondrion Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 TCA TCA Cycle aKG->TCA Fumarate Fumarate TCA->Fumarate GPx1 GPx1 (Active) Fumarate->GPx1 Activates ROS ROS GPx1->ROS Scavenges Proliferation Cell Proliferation ROS->Proliferation Promotes GDH1 GDH1 This compound This compound This compound->GDH1 Inhibits

Caption: this compound inhibits GDH1, disrupting glutamine metabolism.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: Cancer Cell Culture (e.g., H1299, MDA-MB-231) treatment Treatment with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability gdh_activity GDH1 Activity Assay treatment->gdh_activity metabolites Metabolite Analysis (LC-MS) treatment->metabolites ros ROS Detection (e.g., DCFDA) treatment->ros end End: Data Analysis and Quantitative Comparison viability->end gdh_activity->end metabolites->end ros->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental_Workflow_In_Vivo cluster_analysis Ex Vivo Analysis start Start: H1299 Tumor Cell Implantation in Nude Mice treatment This compound Administration (e.g., 20 mg/kg/day, i.p.) start->treatment monitoring Tumor Volume Measurement (Calipers) treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint gdh_activity GDH1 Activity Assay in Tumor Lysates endpoint->gdh_activity histology Histopathological Analysis endpoint->histology end End: Evaluation of Anti-Tumor Efficacy and Toxicity gdh_activity->end histology->end

Caption: Workflow for in vivo assessment of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the study by Jin L, et al. (2015).[1]

Cell Viability Assay
  • Cell Lines: H1299, MDA-MB-231, and primary leukemia cells were used. Non-malignant proliferating human cells (HaCaT, MRC-5, HFF) served as controls.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • Cells were treated with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

    • MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the vehicle-treated control.

GDH1 Enzyme Activity Assay
  • Sample: 20 µg of total cell lysates or 100 ng of purified GDH1.

  • Reaction Mixture: 50 mM triethanolamine (pH 8.0), 100 mM ammonium acetate, 100 µM NADPH, and 2.6 mM EDTA.

  • Procedure:

    • The reaction was initiated by adding the cell lysate or purified GDH1 to the reaction mixture.

    • The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • For inhibitor studies, this compound was pre-incubated with the enzyme before the addition of the substrate.

Intracellular Metabolite Extraction and Analysis
  • Procedure:

    • Cells were cultured and treated with this compound or DMSO.

    • For metabolite extraction, cells were washed with ice-cold saline and then quenched with cold 80% methanol.

    • The cells were scraped, collected, and centrifuged to pellet the cellular debris.

    • The supernatant containing the metabolites was collected and dried under nitrogen.

    • The dried metabolites were reconstituted in a suitable solvent for analysis.

  • Analysis: Metabolite levels (e.g., fumarate) were quantified using liquid chromatography-mass spectrometry (LC-MS).

Reactive Oxygen Species (ROS) Detection
  • Reagent: 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Procedure:

    • Cells were treated with this compound or DMSO.

    • Cells were then incubated with DCFDA (10 µM) for 30 minutes at 37°C.

    • The fluorescence intensity, which is proportional to the amount of ROS, was measured using a flow cytometer or a fluorescence microplate reader.

Xenograft Tumor Model
  • Animal Model: Athymic nude mice.

  • Tumor Implantation: 5 x 106 H1299 cells were injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reached a palpable size, mice were randomized into control and treatment groups (n=8/group).

    • The treatment group received intraperitoneal (i.p.) injections of this compound (20 mg/kg/day) dissolved in a vehicle (e.g., DMSO and corn oil). The control group received the vehicle alone.

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length x width2)/2.

  • Endpoint Analysis: After 35 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for GDH1 activity assays and histopathological analysis.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers reliant on glutamine metabolism. Its selective inhibition of GDH1 leads to a disruption of the TCA cycle, increased oxidative stress, and ultimately, reduced cancer cell proliferation and tumor growth. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of glutamine metabolism as a promising avenue in oncology.

References

The Double-Edged Sword: R162's Disruption of Redox Homeostasis in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – R162 (binimetinib), a potent and selective MEK1/2 inhibitor, is demonstrating a significant, yet complex, role in the disruption of redox homeostasis within cancer cells, a critical factor in tumor progression and therapeutic response. This in-depth technical guide explores the mechanisms by which this compound induces oxidative stress, providing a valuable resource for researchers, scientists, and drug development professionals.

The delicate balance between reactive oxygen species (ROS) production and antioxidant defenses, known as redox homeostasis, is frequently altered in cancer. Tumor cells often exhibit higher basal levels of ROS, which can promote pro-tumorigenic signaling. However, this elevated oxidative state also renders them more vulnerable to further ROS insults, a vulnerability that can be exploited by therapeutic agents like this compound.

This compound and the Induction of Oxidative Stress

Preclinical evidence strongly suggests that inhibition of the MEK pathway by this compound contributes to an increase in intracellular ROS levels, pushing cancer cells beyond their antioxidant capacity and towards a state of toxic oxidative stress. While much of the existing research has evaluated this compound in combination with BRAF inhibitors, the underlying principle of MEK inhibition driving oxidative stress is a key takeaway.

Studies have shown that the combination of a MEK inhibitor and a BRAF inhibitor leads to elevated ROS levels in BRAF-mutant melanoma cells.[1] This increase in oxidative stress is a crucial component of the therapeutic effect. Furthermore, the anticancer effects of certain natural compounds, such as curcumin, have been shown to be enhanced when combined with binimetinib through the induction of ROS.

Quantitative Insights into this compound-Mediated Redox Disruption

While specific quantitative data for this compound monotherapy remains an area of active investigation, the available research provides a framework for understanding its impact.

ParameterObservationCancer ModelCitation
Reactive Oxygen Species (ROS) Increased levels observed with MEK inhibition (often in combination with BRAF inhibitors).Melanoma[1]
Mitochondrial ROS (Superoxide) Increased levels detected in melanoma cells resistant to BRAF and MEK inhibitors.Melanoma[2]

Signaling Pathways and Molecular Mechanisms

This compound's influence on redox homeostasis is intrinsically linked to its primary mechanism of action: the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation.

R162_Redox_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK ROS ↑ Reactive Oxygen Species (ROS) MEK->ROS Suppresses Antioxidant Mechanisms (indirect) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound (Binimetinib) This compound->MEK Inhibits This compound->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDefense Antioxidant Defense (e.g., Nrf2, GSH) AntioxidantDefense->ROS Neutralizes CellDeath Cell Death OxidativeStress->CellDeath

The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. The interplay between MEK inhibition by this compound and the Nrf2 pathway is a critical area of research. It is plausible that the initial this compound-induced ROS surge activates Nrf2 as a compensatory survival mechanism. However, sustained and overwhelming oxidative stress can ultimately lead to cell death.

Experimental Protocols

Measurement of Intracellular ROS

A common method to quantify intracellular ROS levels involves the use of fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).

Workflow for Measuring Intracellular ROS:

ROS_Measurement_Workflow Start Seed Cancer Cells Treat Treat with this compound (Binimetinib) Start->Treat Incubate Incubate for Desired Time Treat->Incubate Load Load with DCF-DA Probe Incubate->Load Measure Measure Fluorescence (e.g., Flow Cytometry, Plate Reader) Load->Measure Analyze Analyze Data Measure->Analyze

Detailed Methodology:

  • Cell Culture: Cancer cells are seeded in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allowed to adhere overnight.

  • This compound Treatment: Cells are treated with varying concentrations of this compound (binimetinib) or a vehicle control for a specified duration.

  • Probe Loading: After treatment, the culture medium is removed, and cells are washed with a buffered saline solution. A working solution of DCF-DA is then added to the cells, and they are incubated to allow the probe to enter the cells and be deacetylated by intracellular esterases.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[5]

Measurement of Mitochondrial Superoxide

To specifically assess mitochondrial ROS, probes like MitoSOX Red are utilized.

Detailed Methodology:

  • Cell Preparation and Treatment: Similar to the intracellular ROS measurement, cells are cultured and treated with this compound.

  • MitoSOX Staining: Following treatment, cells are incubated with MitoSOX Red reagent according to the manufacturer's protocol.

  • Analysis: The fluorescence of MitoSOX, which specifically detects mitochondrial superoxide, is quantified using flow cytometry or fluorescence microscopy.[5]

Future Directions

The disruption of redox homeostasis by this compound presents a promising therapeutic avenue. Future research should focus on:

  • Quantitative Monotherapy Data: Elucidating the precise quantitative effects of this compound monotherapy on a wider range of redox parameters, including glutathione levels and the activity of key antioxidant enzymes like glutathione peroxidase and thioredoxin reductase.

  • Nrf2 Pathway Dynamics: A more detailed investigation into the temporal and dose-dependent effects of this compound on the activation and potential exhaustion of the Nrf2 antioxidant response pathway.

  • Biomarker Development: Identifying reliable biomarkers of oxidative stress that can predict patient response to this compound-based therapies.

  • Combination Strategies: Exploring synergistic combinations of this compound with other pro-oxidant therapies or agents that inhibit antioxidant pathways to enhance its anticancer efficacy.

By further unraveling the intricate interplay between this compound and cellular redox balance, the scientific community can pave the way for more effective and targeted cancer therapies.

References

Investigating the Binding Affinity of R162 to GDH1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor R162 to Glutamate Dehydrogenase 1 (GDH1). It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the relevant signaling pathway.

Quantitative Binding Data of this compound to GDH1

The binding affinity of this compound for GDH1 has been characterized using multiple experimental approaches. The following table summarizes the key quantitative metrics that define this interaction.

ParameterValueMethodReference
Ki (Inhibition Constant) 28.6 µMEnzyme Activity Assay[]
Kd (Dissociation Constant) 30 µMTryptophan Fluorescence Binding Assay
IC50 (Half-maximal Inhibitory Concentration) 23 µMEnzyme Activity Assay
Inhibition Mode Mixed-ModeEnzyme Kinetics (Lineweaver-Burk Plot)[2]

Experimental Protocols

Detailed methodologies for determining the binding affinity and inhibition of GDH1 by this compound are crucial for reproducibility and further investigation. The following sections outline the protocols for key experiments.

Tryptophan Fluorescence Binding Assay for Kd Determination

This method relies on the change in the intrinsic tryptophan fluorescence of GDH1 upon ligand binding to determine the dissociation constant (Kd).

Materials:

  • Purified GDH1 protein (2 µM)

  • This compound of varying concentrations

  • 50 mM Tris-Cl buffer (pH 7.5)

  • Fluorometer

Procedure:

  • Prepare a solution of 2 µM purified GDH1 in 50 mM Tris-Cl buffer (pH 7.5).

  • Prepare a series of this compound solutions of increasing concentrations.

  • Incubate the purified GDH1 solution with the different concentrations of this compound.

  • Measure the intrinsic tryptophan fluorescence using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

  • Plot the change in fluorescence intensity as a function of the this compound concentration.

  • Calculate the dissociation constant (Kd) by performing a nonlinear regression analysis of the binding curve using appropriate software (e.g., Prism 6, GraphPad).[2]

GDH1 Enzyme Activity Assay for Ki and IC50 Determination

This assay measures the enzymatic activity of GDH1 in the presence of an inhibitor to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Materials:

  • Purified GDH1 enzyme

  • Substrate: α-ketoglutarate (α-KG) of varying concentrations

  • This compound of varying concentrations

  • Co-enzyme: NADH (0.4 mM)

  • Ammonium Chloride (NH4Cl, 100 mM)

  • Tris-HCl buffer (pH 7.4)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), 100 mM NH4Cl, and 0.4 mM NADH.

  • For IC50 determination, add varying concentrations of this compound to the wells. For Ki determination, add varying concentrations of both this compound and the substrate, α-KG.

  • Initiate the enzymatic reaction by adding purified GDH1 to the wells.

  • Monitor the decrease in NADH absorbance at 340 nm for 5 minutes using a spectrophotometer. This change in absorbance is proportional to GDH1 activity.

  • For IC50, plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.

  • For Ki, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mode of inhibition and calculate the inhibition constant.[2][3]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Purified GDH1 protein

  • This compound solution

  • Matched buffer (e.g., the final dialysis buffer of the protein)

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the purified GDH1 protein against a suitable buffer. The final dialysis buffer should be used to dissolve the this compound to ensure a perfect buffer match and avoid heats of dilution.

  • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Load the GDH1 solution (e.g., 10 µM) into the sample cell of the ITC instrument.

  • Load the this compound solution (e.g., 100 µM) into the injection syringe. The ligand concentration is typically 10-20 times that of the protein.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small, sequential injections of this compound into the GDH1 solution while monitoring the heat change.

  • As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) from which the binding affinity (Kd) can be calculated.

Materials:

  • Purified GDH1 protein (ligand)

  • This compound (analyte)

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP)

  • SPR instrument

Procedure:

  • Immobilize the purified GDH1 onto the surface of a sensor chip using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the GDH1-immobilized surface and the control flow cell at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.

  • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution to remove the bound analyte.

  • Subtract the signal from the control flow cell from the signal of the GDH1-coupled flow cell to obtain the specific binding sensorgram.

  • Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

The following diagrams illustrate the experimental workflow for determining the binding affinity of this compound to GDH1 and the downstream signaling effects of this inhibition.

experimental_workflow cluster_purification Protein & Ligand Preparation cluster_assays Binding Affinity & Inhibition Assays cluster_data Data Analysis p1 Purify GDH1 Protein a1 Tryptophan Fluorescence Assay p1->a1 a2 Enzyme Activity Assay p1->a2 a3 Isothermal Titration Calorimetry (ITC) p1->a3 a4 Surface Plasmon Resonance (SPR) p1->a4 p2 Prepare this compound Stock Solution p2->a1 p2->a2 p2->a3 p2->a4 d1 Kd a1->d1 d2 Ki & IC50 a2->d2 a3->d1 d3 Thermodynamic Parameters (ΔH, ΔS) a3->d3 a4->d1 d4 Kinetic Parameters (kon, koff) a4->d4

Fig 1. Experimental workflow for this compound-GDH1 binding analysis.

signaling_pathway cluster_inhibition_effect Effect of this compound Inhibition This compound This compound GDH1 GDH1 This compound->GDH1 Inhibits alpha_KG α-Ketoglutarate GDH1->alpha_KG Catalyzes conversion to Glutamate Glutamate Glutamate->GDH1 Fumarate Fumarate alpha_KG->Fumarate GPx1 GPx1 (Glutathione Peroxidase 1) Fumarate->GPx1 Activates ROS Reactive Oxygen Species (ROS) GPx1->ROS Reduces CellProliferation Cell Proliferation ROS->CellProliferation Promotes

Fig 2. Signaling pathway of GDH1 inhibition by this compound.

Conclusion

This technical guide consolidates the current understanding of the binding interaction between the small molecule inhibitor this compound and its target enzyme, GDH1. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. The methodologies described herein can be adapted to further explore the structure-activity relationship of this compound and its analogs, as well as to investigate the broader biological consequences of GDH1 inhibition in various disease models.

References

Early In Vitro Studies of R162 (ARRY-162/Binimetinib) on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162, also known as ARRY-162 and Binimetinib, is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the Ras/Raf/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation and survival.[1] Dysregulation of this pathway is a frequent event in many human cancers, making MEK an attractive target for therapeutic intervention.[2][3] Early preclinical in vitro studies were fundamental in establishing the mechanism of action, potency, and cancer cell line sensitivity of ARRY-162, laying the groundwork for its further development. This technical guide provides a detailed overview of these foundational in vitro investigations.

Mechanism of Action: Targeting the Ras/Raf/MEK/ERK Pathway

ARRY-162 is an ATP-uncompetitive inhibitor of MEK1/2.[2] Its mechanism of action involves binding to a pocket adjacent to the ATP-binding site of the MEK enzyme, which prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that is often aberrantly activated in cancer, leading to a reduction in cell proliferation.[2][3]

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation This compound This compound (ARRY-162) This compound->MEK

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound (ARRY-162).

Quantitative Analysis of In Vitro Activity

The potency of ARRY-162 was assessed through enzymatic and cell-based assays. These early studies demonstrated its high selectivity and potency, particularly in cancer cell lines with activating mutations in the BRAF and NRAS genes.

Enzymatic Activity

In cell-free assays, ARRY-162 was shown to be a potent inhibitor of purified MEK enzyme.

EnzymeIC50 (nM)
MEK1/212
Data sourced from early preclinical abstracts.[1][2]
Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of ARRY-162 on cell growth was evaluated across a panel of human cancer cell lines. The compound was particularly effective in cell lines harboring BRAF and Ras mutations.

Cell LineCancer TypeMutational StatusIC50 Range (nM)
HT29Colon CarcinomaBRAF V600E30 - 250
Malme-3MMelanomaBRAF V600E30 - 250
SK-MEL-2MelanomaNRAS Q61R30 - 250
COLO 205Colon CarcinomaBRAF V600E30 - 250
SK-MEL-28MelanomaBRAF V600E30 - 250
A375MelanomaBRAF V600E30 - 250
Data represents the range of IC50 values reported in early preclinical studies.[2]
Inhibition of ERK Phosphorylation

The on-target activity of ARRY-162 was confirmed by measuring its ability to inhibit the phosphorylation of ERK in cancer cell lines.

Assay TypeResult
In-Cell WesternIC50 as low as 5 nM for pERK inhibition
Finding from early preclinical abstracts.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted in the early evaluation of ARRY-162.

Cell Proliferation Assay (Based on CellTiter-Blue®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of ARRY-162 or a vehicle control (e.g., DMSO) and incubated for a period of 72 hours.

  • Reagent Addition: CellTiter-Blue® Reagent was added to each well according to the manufacturer's instructions.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The percentage of cell proliferation was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of proliferation against the log concentration of ARRY-162 and fitting the data to a four-parameter logistic curve.

Cell_Proliferation_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Treat Treat with ARRY-162 (72 hours) SeedCells->Treat AddReagent Add CellTiter-Blue® Reagent Treat->AddReagent Incubate Incubate (1-4 hours) AddReagent->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate % Proliferation & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the CellTiter-Blue® cell proliferation assay.

Phospho-ERK (pERK) Western Blot Analysis

This protocol details the detection of phosphorylated ERK to confirm the mechanism of action of ARRY-162.

  • Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with various concentrations of ARRY-162 for a specified time (e.g., 2 hours).

  • Cell Lysis: The cell culture medium was removed, and the cells were washed with ice-cold PBS. Lysis buffer containing protease and phosphatase inhibitors was added to each well to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK). A separate membrane was incubated with a primary antibody for total ERK1/2 as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the pERK bands was normalized to the total ERK bands to determine the dose-dependent inhibition of ERK phosphorylation by ARRY-162.

Western_Blot_Workflow Start Start CultureTreat Cell Culture & ARRY-162 Treatment Start->CultureTreat LysisQuant Cell Lysis & Protein Quantification CultureTreat->LysisQuant SDSPAGE SDS-PAGE LysisQuant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (pERK / Total ERK) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analyze Analysis Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of pERK and total ERK.

Conclusion

The early in vitro studies of this compound (ARRY-162/Binimetinib) were instrumental in characterizing it as a potent and selective MEK1/2 inhibitor. The data generated from these foundational experiments, including enzymatic and cell-based assays, clearly demonstrated its mechanism of action and its promising anti-proliferative activity in cancer cell lines, particularly those with mutations in the Ras/Raf/MEK/ERK pathway. These findings provided a strong rationale for the continued clinical development of ARRY-162 as a targeted cancer therapeutic.

References

The Impact of R162 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of MEK and GDH1 Inhibition in Oncology Research

This technical guide provides a comprehensive overview of the current understanding of "R162" and its multifaceted impact on the tumor microenvironment (TME). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document will clarify the existing ambiguity surrounding the designation "this compound," which refers to two distinct investigational compounds: the MEK1/2 inhibitor ARRY-162 (Binimetinib) and the GDH1/GLUD1 inhibitor this compound. Both agents have demonstrated compelling anti-tumor activity, albeit through different mechanisms of action that converge on modulating the complex ecosystem of the TME.

This guide will present a detailed analysis of the preclinical and clinical data available for each compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Part 1: ARRY-162 (Binimetinib/MEK162) - A MEK1/2 Inhibitor

ARRY-162, also known as Binimetinib or MEK162, is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, most notably in melanomas with BRAF and NRAS mutations, driving tumor cell proliferation and survival.[1][2]

Data Presentation: Preclinical and Clinical Findings

The following tables summarize key quantitative data regarding the effects of ARRY-162 (Binimetinib).

Table 1: Preclinical Efficacy of Binimetinib

Cell Line/ModelMutation StatusEndpointResultReference
NRAS-mutant MelanomaNRAS Q61Growth InhibitionDemonstrated in preclinical models[1]
BRAF V600E-mutant MelanomaBRAF V600EGrowth InhibitionDemonstrated in preclinical models[1]
Neuroblastoma Cell LinesVariousCell ViabilityIC50 values from <10nM to 5mM in sensitive lines[3]
Colorectal Cancer Model (RAS-driven)RAS mutationTumor GrowthPharmacologic MEK inhibition impaired tumor growth[4]

Table 2: Clinical Trial Data for Binimetinib

Trial Name/IdentifierCancer TypeTreatment ArmKey FindingReference
Phase IINRAS-mutated MelanomaBinimetinib (45mg)Modest anti-tumor activity[1]
Phase IIBRAF-mutated MelanomaBinimetinib (45mg)Modest anti-tumor activity[1]
COLUMBUS (Phase III)BRAF-mutant Metastatic MelanomaEncorafenib + BinimetinibMedian Progression-Free Survival: 14.9 months[5][6]
COLUMBUS (Phase III)BRAF-mutant Metastatic MelanomaEncorafenib + BinimetinibMedian Overall Survival: 33.6 months[7]
NCT03106415 (Phase I/II)Triple-Negative Breast CancerPembrolizumab + Binimetinib (30mg BID)Objective Response Rate: 33% (55% in patients without liver metastases)[8]
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies employed in the preclinical and clinical evaluation of Binimetinib.

General Protocol for In Vitro Cell Viability Assays (MTT Assay)

  • Cell Seeding: Neuroblastoma tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Binimetinib (MEK162), typically from nanomolar to micromolar concentrations. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[3]

General Protocol for In Vivo Xenograft Studies

  • Cell Implantation: Human cancer cells (e.g., melanoma or colorectal cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: Binimetinib is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).[4]

Signaling Pathways and Visualizations

Binimetinib's primary mechanism of action is the inhibition of MEK1 and MEK2, which disrupts the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a central role in cell proliferation, survival, and differentiation.[2]

MEK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Binimetinib Binimetinib (ARRY-162) Binimetinib->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression TME_Impact cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Microenvironment Binimetinib Binimetinib (ARRY-162) TumorCell Tumor Cell Binimetinib->TumorCell TCellActivation T-cell Activation Binimetinib->TCellActivation Complex Effects PDL1 PD-L1 Expression TumorCell->PDL1 Reduces AntigenPresentation Antigen Presentation (HLA Class I) TumorCell->AntigenPresentation Increases ImmunosuppressiveCytokines Immunosuppressive Cytokines (VEGF, IL-10, IL-6) TumorCell->ImmunosuppressiveCytokines Reduces TCell CD8+ T-cell PDL1->TCell Inhibits AntigenPresentation->TCell Enhances Recognition GDH1_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 GDH1 GDH1/GLUD1 Fumarate Fumarate TCA TCA Cycle aKG->TCA GPx1 GPx1 Activity TCA->Fumarate Fumarate->GPx1 Activates This compound This compound This compound->GDH1 ROS Reactive Oxygen Species (ROS) GPx1->ROS Reduces CellProliferation Cell Proliferation ROS->CellProliferation Inhibits

References

The Selective Inhibition of Glutamate Dehydrogenase 1 (GDH1) by R162: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor R162 and its selectivity for Glutamate Dehydrogenase 1 (GDH1) over its isoform, Glutamate Dehydrogenase 2 (GDH2). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways, offering a comprehensive resource for researchers in oncology and metabolic diseases.

Introduction to GDH1 and GDH2

Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG). In humans, two isoforms exist: the ubiquitously expressed GDH1 (encoded by GLUD1) and the more tissue-specific GDH2 (encoded by GLUD2), found predominantly in the brain, kidney, and testis.[1] While both isoforms catalyze the same reaction, they exhibit different regulatory properties. GDH1 is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor), linking cellular energy status to amino acid metabolism. In contrast, GDH2 is less sensitive to GTP inhibition, allowing it to remain active under conditions that would inhibit GDH1.[1]

In the context of cancer, GDH1 is frequently upregulated and plays a significant role in supporting the metabolic demands of proliferating tumor cells by fueling the TCA cycle.[2][3] This has positioned GDH1 as an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor of GDH1

This compound is a cell-permeable analog of the natural product purpurin and has been identified as a potent inhibitor of GDH1.[2] It has been shown to exhibit anti-cancer properties by disrupting cellular redox homeostasis and inhibiting the proliferation of cancer cells.[2][4]

Quantitative Inhibition Data for this compound against GDH1

The inhibitory potency of this compound against human GDH1 has been quantified through various biochemical assays. The available data is summarized in the table below.

ParameterValue (µM)DescriptionReference
IC5023The half maximal inhibitory concentration, representing the concentration of this compound required to reduce GDH1 activity by 50%.[2]
Ki28.6The inhibition constant, indicating the binding affinity of this compound to GDH1.[2]
Kd30The dissociation constant, another measure of the binding affinity between this compound and GDH1.[2]
Selectivity of this compound for GDH1 over GDH2

A thorough review of the available scientific literature did not yield quantitative data (e.g., IC50 or Ki values) for the inhibition of GDH2 by this compound. Therefore, a direct comparison of the selectivity of this compound for GDH1 over GDH2 cannot be definitively made at this time. The primary studies on this compound have focused on its effects on GDH1.[2]

To address this critical knowledge gap, a detailed experimental protocol for determining the selectivity of this compound is provided in the following section.

Experimental Protocols

Determination of this compound Selectivity for GDH1 over GDH2

This protocol outlines a method to determine the half-maximal inhibitory concentrations (IC50) of this compound for recombinant human GDH1 and GDH2.

Objective: To quantify and compare the inhibitory activity of this compound against GDH1 and GDH2.

Materials:

  • Recombinant human GDH1 protein

  • Recombinant human GDH2 protein

  • This compound

  • Glutamate

  • NAD+ (or NADP+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • DMSO (for dissolving this compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare solutions of glutamate and NAD+ in the assay buffer.

    • Dilute the recombinant GDH1 and GDH2 enzymes to the desired working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of assay buffer.

      • A fixed volume of the this compound dilution (or DMSO for the control).

      • A fixed volume of the NAD+ solution.

      • A fixed volume of the GDH1 or GDH2 enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the glutamate solution to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the production of NADH (or NADPH).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for this compound against both GDH1 and GDH2.

  • Selectivity Calculation:

    • The selectivity of this compound for GDH1 over GDH2 can be expressed as the ratio of the IC50 values:

      • Selectivity Index = IC50 (GDH2) / IC50 (GDH1)

    • A selectivity index greater than 1 indicates a preference for inhibiting GDH1.

G Experimental Workflow for Determining this compound Selectivity cluster_prep Reagent Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis R162_stock This compound Stock (in DMSO) R162_dilutions Serial Dilutions of this compound R162_stock->R162_dilutions Plate_setup 96-well Plate Setup: Buffer, this compound, NAD+, Enzyme R162_dilutions->Plate_setup Substrates Glutamate & NAD+ Solutions Reaction_start Initiate with Glutamate Substrates->Reaction_start Enzymes Recombinant GDH1 & GDH2 Enzymes->Plate_setup Pre_incubation Pre-incubation (37°C) Plate_setup->Pre_incubation Pre_incubation->Reaction_start Measurement Measure Absorbance at 340 nm Reaction_start->Measurement Velocity_calc Calculate Initial Velocities Measurement->Velocity_calc Inhibition_calc % Inhibition Calculation Velocity_calc->Inhibition_calc IC50_calc IC50 Determination (Dose-Response Curve) Inhibition_calc->IC50_calc Selectivity_index Calculate Selectivity Index (IC50_GDH2 / IC50_GDH1) IC50_calc->Selectivity_index

Workflow for this compound Selectivity Determination

Signaling Pathways and Cellular Impact of GDH1 Inhibition by this compound

The inhibition of GDH1 by this compound has significant downstream consequences on cellular metabolism and signaling, particularly in cancer cells. By blocking the conversion of glutamate to α-KG, this compound disrupts the flow of carbons into the TCA cycle, leading to a reduction in the production of key metabolites and ATP.

A critical consequence of GDH1 inhibition is the impact on cellular redox homeostasis. The reduction in α-KG levels leads to decreased levels of fumarate, a downstream metabolite. Fumarate has been shown to activate the antioxidant enzyme glutathione peroxidase 1 (GPx1).[2] Therefore, by inhibiting GDH1, this compound indirectly reduces GPx1 activity, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can ultimately trigger cell death.[2]

G Impact of this compound on GDH1 Signaling and Redox Homeostasis This compound This compound GDH1 GDH1 This compound->GDH1 Inhibits aKG α-Ketoglutarate GDH1->aKG Produces Glutamate Glutamate Glutamate->GDH1 Substrate TCA TCA Cycle aKG->TCA Enters Fumarate Fumarate aKG->Fumarate Leads to Cell_Proliferation Cell Proliferation TCA->Cell_Proliferation Supports GPx1 GPx1 Fumarate->GPx1 Activates ROS Reactive Oxygen Species (ROS) GPx1->ROS Reduces ROS->Cell_Proliferation Inhibits

This compound-Mediated Inhibition of GDH1 Pathway

Conclusion

This compound is a well-characterized, potent inhibitor of GDH1 with demonstrated anti-cancer activity. While its mechanism of action through the disruption of cellular metabolism and redox balance is understood, a significant gap in the current knowledge is the lack of data on its selectivity for GDH1 over GDH2. The experimental protocol provided in this guide offers a clear path to addressing this question. Further research into the isoform-specific inhibition of GDH enzymes by small molecules like this compound is crucial for the development of targeted therapies for cancer and other metabolic diseases.

References

Foundational Research on R162's Anti-Proliferative Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: R162 is an investigational small molecule inhibitor targeting Glutamate Dehydrogenase 1 (GDH1/GLUD1), a critical enzyme in glutamine metabolism frequently upregulated in cancer. By disrupting the metabolic processes that fuel rapid cell growth, this compound demonstrates significant anti-proliferative and anti-tumor effects. This document outlines the core mechanism of action of this compound, summarizes its effects on cancer cells, provides detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.

Mechanism of Action

This compound is a potent and specific inhibitor of Glutamate Dehydrogenase 1 (GDH1), also known as GLUD1.[1] GDH1 is a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), which then enters the Tricarboxylic Acid (TCA) cycle to support cellular energy production and biosynthesis.[1] In many cancer cells, which exhibit a high dependency on glutamine metabolism ("glutamine addiction"), GDH1 activity is elevated to sustain proliferation.[1]

The anti-proliferative effect of this compound is initiated by its direct inhibition of GDH1. This targeted action sets off a cascade of downstream cellular events:

  • Metabolic Disruption: Inhibition of GDH1 leads to a significant decrease in intracellular levels of the TCA cycle intermediate, fumarate.[1]

  • Redox Imbalance: The reduction in key metabolites results in attenuated activity of Glutathione Peroxidase (GPx), a critical enzyme in cellular antioxidant defense.[1]

  • Oxidative Stress: Consequently, there is a marked increase in intracellular Reactive Oxygen Species (ROS), leading to significant oxidative stress.[1]

  • Cell Growth Inhibition: The combination of metabolic disruption and high oxidative stress culminates in reduced cell proliferation.[1]

This mechanism has been observed in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for this compound.

R162_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 TCA_Cycle TCA Cycle aKG->TCA_Cycle Enters TCA Cycle Fumarate Fumarate TCA_Cycle->Fumarate GPx_activity GPx Activity Fumarate->GPx_activity Supports ROS_down Reactive Oxygen Species (ROS) GPx_activity->ROS_down Reduces ROS Proliferation Cell Proliferation Inhibited ROS_down->Proliferation Allows This compound This compound This compound->aKG Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment culture 1. Culture Cancer Cell Lines (e.g., H1299, MDA-MB-231) treat 2. Treat cells with this compound (Dose-Response) culture->treat prolif_assay 3. Proliferation Assay (e.g., MTT, CellTiter-Glo) treat->prolif_assay ros_assay 4. ROS Measurement (e.g., DCFDA staining) treat->ros_assay metabolite_assay 5. Metabolite Analysis (e.g., Mass Spec for Fumarate) treat->metabolite_assay invitro_data IC50 Values, ROS Levels, Metabolite Changes prolif_assay->invitro_data ros_assay->invitro_data metabolite_assay->invitro_data xenograft 1. Establish Xenograft Tumors in Nude Mice treatment_group 2. Administer this compound or Vehicle (Control vs. Treatment Group) xenograft->treatment_group tumor_measurement 3. Monitor Tumor Volume and Body Weight treatment_group->tumor_measurement endpoint 4. Endpoint Analysis: Tumor Excision, Weight, Histopathology tumor_measurement->endpoint gdh1_activity 5. GDH1 Activity Assay on Resected Tumors endpoint->gdh1_activity invivo_data Tumor Growth Inhibition, Target Engagement, Safety Profile endpoint->invivo_data gdh1_activity->invivo_data

References

Methodological & Application

Application Notes and Protocols for R162, a GDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162 is a cell-permeable, bioavailable, and non-toxic purpurin analog that functions as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1).[1] GDH1 is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG).[2] In many cancer cells, GDH1 is upregulated and plays a significant role in redox homeostasis and cellular proliferation.[3][4] this compound inhibits GDH1 activity in a mixed-mode manner and has demonstrated anti-cancer properties by disrupting redox balance and inhibiting tumor growth.[3] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on GDH1.

Data Presentation

ParameterValueReference
Target Glutamate Dehydrogenase 1 (GDH1/GLUD1)[1]
Synonyms 2-Allyl-1-hydroxy-9,10-anthraquinone
CAS Number 64302-87-0
Molecular Weight 264.28 g/mol
IC50 23 µM
Binding Affinity (Kd) 30 µM
Solubility 5 mg/mL in DMSO
Storage Stock solutions are stable for up to 3 months at -20°C.

Signaling Pathway of GDH1 Inhibition by this compound

The inhibition of GDH1 by this compound initiates a cascade of intracellular events, primarily impacting cellular redox balance and proliferation.

GDH1_Inhibition_Pathway This compound This compound GDH1 GDH1 This compound->GDH1 Inhibits aKG α-Ketoglutarate This compound->aKG Decreases Fumarate Fumarate This compound->Fumarate Decreases GPx1 GPx1 Activity This compound->GPx1 Attenuates ROS ROS Levels This compound->ROS Increases Proliferation Cell Proliferation This compound->Proliferation Reduces TumorGrowth Tumor Growth This compound->TumorGrowth Inhibits GDH1->aKG Produces Glutamate Glutamate Glutamate->GDH1 Substrate aKG->Fumarate Leads to Fumarate->GPx1 Activates GPx1->ROS Reduces ROS->Proliferation Inhibits Proliferation->TumorGrowth Contributes to

Caption: GDH1 inhibition by this compound decreases α-KG and fumarate, leading to reduced GPx1 activity, increased ROS, and ultimately, inhibited cell proliferation and tumor growth.

Experimental Protocols

In Vitro GDH1 Activity Assay (Spectrophotometric Method)

This protocol is designed to measure the enzymatic activity of GDH1 by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+. The inhibitory effect of this compound is determined by comparing the enzyme activity with and without the inhibitor.

Materials:

  • Purified GDH1 enzyme or GDH1-overexpressing cell lysate

  • This compound inhibitor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • α-Ketoglutarate (α-KG) solution

  • Ammonium Chloride (NH4Cl) solution

  • NADH solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of α-KG, NH4Cl, and NADH in Assay Buffer. The final concentrations in the assay will depend on the specific experimental design but should be optimized based on the Km of the enzyme for its substrates.

    • Prepare a solution of GDH1 enzyme in Assay Buffer. The concentration should be sufficient to provide a linear reaction rate for at least 10 minutes.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to all wells of the microplate.

    • Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of GDH1 enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add a 30 µL substrate mixture containing α-KG, NH4Cl, and NADH to all wells.

    • Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

GDH1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, Substrates, Enzyme) add_buffer Add Assay Buffer to Plate prep_reagents->add_buffer add_inhibitor Add this compound (or DMSO) add_buffer->add_inhibitor add_enzyme Add GDH1 Enzyme add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate start_reaction Add Substrate Mix (α-KG, NH4Cl, NADH) incubate->start_reaction measure_abs Measure Absorbance at 340 nm start_reaction->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro GDH1 inhibition assay using this compound.

This compound is a valuable tool for studying the role of GDH1 in cancer metabolism and for the development of novel anti-cancer therapies. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. The spectrophotometric assay is a reliable method for determining the inhibitory potency of this compound and other potential GDH1 inhibitors.

References

Standard Operating Procedure for Binimetinib (ARRY-162) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Binimetinib, also known as ARRY-162 or MEK162, is a potent and selective, orally available inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As a central component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive target for therapeutic intervention. Binimetinib is an ATP-uncompetitive inhibitor that binds to and inactivates MEK1/2, thereby preventing the phosphorylation and activation of its downstream effector, extracellular signal-regulated kinase (ERK).[4] This inhibition of the MAPK cascade can lead to cell cycle arrest and apoptosis in cancer cells with activating mutations in genes such as BRAF and NRAS.[2]

This document provides a standard operating procedure for the use of binimetinib in a cell culture setting, including protocols for assessing its biological activity through cell viability assays, western blotting for pathway modulation, and flow cytometry for apoptosis analysis.

Mechanism of Action: The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, influencing gene expression and cellular processes. The pathway is initiated by the activation of cell surface receptors, which in turn activate Ras proteins. Activated Ras recruits and activates Raf kinases, which then phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation and survival. Binimetinib specifically inhibits the kinase activity of MEK1 and MEK2, thereby blocking downstream signaling.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Binimetinib Binimetinib (R162) Binimetinib->MEK Inhibits

Figure 1: Simplified diagram of the Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.

Data Presentation

Binimetinib (ARRY-162) IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for binimetinib can vary depending on the cell line and the assay conditions.

Cell LineCancer TypeBRAF/NRAS StatusIC50 (nM)
A375MelanomaBRAF V600E30 - 250
SK-MEL-28MelanomaBRAF V600E30 - 250
HT29Colorectal CancerBRAF V600E30 - 250
COLO 205Colorectal CancerBRAF V600E30 - 250
Malme-3MMelanomaBRAF V600E30 - 250
SK-MEL-2MelanomaNRAS Q61R30 - 250
CHL-1MelanomaBRAF WT/NRAS WT>10,000
A549Non-Small Cell Lung CancerKRAS G12SSensitive (IC50 not specified)
H460Non-Small Cell Lung CancerKRAS Q61HSensitive (IC50 not specified)
SK-N-ASNeuroblastomaNRAS Q61R8
NGPNeuroblastoma-1160
SK-N-BE(2)Neuroblastoma->15,000
IMR-32Neuroblastoma->15,000

Note: IC50 values are approximate and can vary based on experimental conditions. It is recommended to perform a dose-response curve for each cell line of interest.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of binimetinib on cancer cell lines.

Experimental_Workflow start Start: Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with Binimetinib (Dose-Response) seed->treat incubate Incubate for Specified Duration (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot Analysis (p-ERK, Total ERK) incubate->western flow Flow Cytometry (Apoptosis, Cell Cycle) incubate->flow data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis flow->data_analysis

Figure 2: General workflow for in vitro studies with Binimetinib.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of binimetinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Binimetinib (ARRY-162)

  • DMSO (for dissolving binimetinib)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of binimetinib in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of binimetinib in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Incubate the plate for at least 2 hours at 37°C with gentle shaking to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for p-ERK and Total ERK

This protocol is for assessing the inhibition of ERK phosphorylation by binimetinib.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Binimetinib (ARRY-162)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of binimetinib for a specified time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total ERK):

    • Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe with the primary antibody against total ERK1/2 as a loading control.

    • Repeat the washing, secondary antibody incubation, and detection steps.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by binimetinib using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Binimetinib (ARRY-162)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of binimetinib for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

This document provides a comprehensive guide for the in vitro use of binimetinib (ARRY-162) in cell culture. The provided protocols for cell viability, western blotting, and flow cytometry serve as a foundation for researchers to investigate the cellular effects of this MEK inhibitor. Adherence to these standard operating procedures will facilitate reproducible and reliable data generation in the study of cancer cell lines and the development of novel therapeutic strategies targeting the Ras/Raf/MEK/ERK pathway. It is always recommended to optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for R162 (Binimetinib) Administration in Xenograft Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of R162 (Binimetinib), a potent and selective MEK1/2 inhibitor, in preclinical xenograft mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other agents.

Introduction to this compound (Binimetinib)

This compound, also known as Binimetinib (Mektovi®), is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway by specifically inhibiting MEK1 and MEK2.[1] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] this compound's mechanism of action makes it a key therapeutic agent for tumors harboring mutations in genes such as BRAF and NRAS, which lead to constitutive activation of this pathway.[1] Preclinical studies in various cancer xenograft models have demonstrated the anti-tumor activity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the administration and efficacy of this compound in various xenograft models as reported in the literature.

Table 1: this compound (Binimetinib) Dosage and Administration in Xenograft Models

Cancer TypeMouse StrainXenograft TypeThis compound (Binimetinib) DosageAdministration RouteTreatment DurationReference
MelanomaNSGPDX8 mg/kg, twice dailyOral GavageNot Specified[5][6]
MelanomaNot SpecifiedNot Specified3 mg/kg, once daily (in combination)Oral Gavage2 weeks[7]
Colorectal Cancer (Inflammatory Subtype)Athymic NudeCell Line (NCI-H747)3 mg/kg, once dailyOral Gavage28 days
RhabdomyosarcomaCD1 nu/nuOrthotopic5 mg/kg, single dose (for PK study)Oral GavageSingle Dose[8]
General Solid TumorsNot SpecifiedNot Specified3 to 30 mg/kg, dailyNot Specified21 days[1]

Table 2: Efficacy of this compound (Binimetinib) in Xenograft Models (Tumor Growth Inhibition)

Cancer TypeModelTreatmentOutcomeReference
BRAF inhibitor-resistant MelanomaPDX (WM3936-2)Encorafenib (20mg/kg QD) + Binimetinib (3mg/kg QD)Significantly improved tumor growth control (p<0.0001)[7]
NRAS-mutant MelanomaPDX (Mel-XB)MEK inhibitorInhibited tumor growth (P < 10-4)

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in xenograft mouse models.

Xenograft Model Establishment

Materials:

  • Cancer cells or patient-derived tumor tissue

  • Immunodeficient mice (e.g., NOD scid gamma (NSG) or athymic nude mice)

  • Sterile PBS

  • Matrigel (optional)

  • Surgical tools (for PDX)

  • Anesthesia (e.g., isoflurane)

Protocol for Cell Line-Derived Xenografts (CDX):

  • Culture cancer cells to the desired number.

  • Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. The final concentration should be such that the desired number of cells is in a volume of 100-200 µL.

  • Anesthetize the mouse.

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth.

Protocol for Patient-Derived Xenografts (PDX):

  • Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.

  • Implant a small fragment of the tumor tissue (typically 2-3 mm³) subcutaneously into the flank of an immunodeficient mouse.

  • Alternatively, the tissue can be dissociated into a single-cell suspension and injected as described for CDX models.

  • Monitor the mice for the establishment and growth of the tumor.[9][10][11]

This compound (Binimetinib) Formulation and Administration

Materials:

  • This compound (Binimetinib) powder

  • Vehicle solution (e.g., 0.5% or 1% methylcellulose with 0.5% Tween 80 in water)

  • Oral gavage needles

  • Syringes

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle solution. For example, to prepare a 0.5% methylcellulose and 0.5% Tween 80 solution, dissolve the appropriate amounts in sterile water.

  • Suspend the this compound powder in the vehicle solution to the desired final concentration.[5][7] For example, for a 5 mg/kg dose in a 10 mL/kg gavage volume, the concentration would be 0.5 mg/mL.[8]

  • Ensure the suspension is homogenous before each administration, as the compound may not fully dissolve.

  • Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The volume is typically based on the mouse's body weight.

  • For studies requiring daily administration, repeat the procedure at the same time each day. For twice-daily administration, doses should be approximately 12 hours apart.[12]

Tumor Volume Measurement and Animal Monitoring

Materials:

  • Digital calipers

  • Scale for weighing mice

Protocol:

  • Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).[13]

  • The length is the longest diameter of the tumor, and the width is the diameter perpendicular to the length.[13]

  • Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length × Width²) .[13][14][15]

  • Record the body weight of the mice at each measurement time point to monitor for toxicity.

  • Observe the general health and behavior of the mice daily.

  • Euthanize mice if the tumor volume exceeds the institutionally approved size, or if they show signs of significant distress or weight loss, in accordance with animal welfare guidelines.

Visualizations

This compound (Binimetinib) Mechanism of Action in the RAS/RAF/MEK/ERK Pathway

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates This compound This compound (Binimetinib) This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound (Binimetinib) inhibits MEK1/2 in the RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow for this compound Efficacy Testing in Xenograft Models

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture or PDX Tissue Prep Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment_Admin 5. This compound/Vehicle Administration Randomization->Treatment_Admin Data_Collection 6. Tumor & Weight Measurement Treatment_Admin->Data_Collection Endpoint 7. Study Endpoint Data_Collection->Endpoint Data_Analysis 8. Tumor Growth Inhibition Analysis Endpoint->Data_Analysis Results 9. Results & Conclusion Data_Analysis->Results

References

Determining the Optimal R162 Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal in vivo dosage of R162, a compound with demonstrated therapeutic potential in oncology and virology. Due to the existence of two distinct molecules referred to as this compound, this document is divided into two sections to address each compound's specific applications, mechanism of action, and available dosage information.

Section 1: this compound (GDH1/GLUD1 Inhibitor) for Cancer Research

This compound, in this context, is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), an enzyme upregulated in various cancers.[1][2][3] By inhibiting GDH1, this compound disrupts cancer cell metabolism and redox homeostasis, leading to reduced proliferation and tumor growth.[2][4]

Data Presentation: In Vivo Dosage of this compound (GDH1 Inhibitor)

The following table summarizes the available quantitative data from preclinical in vivo studies using the GDH1 inhibitor this compound.

Animal ModelCancer TypeThis compound DosageAdministration RouteStudy DurationKey FindingsReference
Xenograft Nude MiceLung Cancer (H1299)20 mg/kg/dayNot Specified35 daysSignificantly decreased tumor growth and mass.[1][4]
Xenograft Nude MiceGlioma (U251)30 mg/kg/dayIntraperitoneal (i.p.)Not SpecifiedInhibited tumor growth.[1][2]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by the GDH1 inhibitor this compound. This compound blocks the conversion of glutamate to α-ketoglutarate (α-KG) by GDH1. This leads to a reduction in downstream metabolites, including fumarate, which in turn decreases the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1). The resulting increase in reactive oxygen species (ROS) and disruption of redox homeostasis contribute to the inhibition of cancer cell proliferation and tumor growth.

R162_GDH1_Pathway cluster_cell Cancer Cell cluster_effects Downstream Effects Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG alpha_KG Glutamate->alpha_KG GDH1 Fumarate Fumarate alpha_KG->Fumarate TCA Cycle Proliferation Proliferation alpha_KG->Proliferation Promotes Decreased_Fumarate Decreased Fumarate GPx1 GPx1 Fumarate->GPx1 Activates ROS_scavenging ROS_scavenging GPx1->ROS_scavenging Catalyzes Decreased_GPx1_activity Decreased GPx1 Activity Increased_ROS Increased ROS ROS ROS Cell_Damage Cell_Damage ROS->Cell_Damage Causes Inhibited_Proliferation Inhibited Proliferation This compound This compound GDH1 GDH1 This compound->GDH1 Decreased_alpha_KG Decreased α-KG

Figure 1: this compound (GDH1 Inhibitor) Signaling Pathway

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the GDH1 inhibitor this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., H1299 or U251) in appropriate media.

  • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

2. Animal Grouping and Treatment:

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Prepare this compound formulation for in vivo administration (e.g., dissolved in DMSO and diluted in saline for intraperitoneal injection).

  • Administer this compound to the treatment group at a predetermined dose (e.g., 20-30 mg/kg/day).

  • Administer vehicle control to the control group.

3. Tumor Growth Monitoring:

  • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Study Termination and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal in vivo dosage of the GDH1 inhibitor this compound.

R162_GDH1_Workflow cluster_preclinical Preclinical In Vivo Studies Dose_Finding Dose-Finding Study (e.g., 10, 20, 30 mg/kg) Efficacy_Study Efficacy Study at Optimal Dose Dose_Finding->Efficacy_Study Select optimal dose Toxicity_Study Toxicity Assessment (e.g., body weight, clinical signs) Dose_Finding->Toxicity_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study

Figure 2: Workflow for this compound (GDH1 Inhibitor) In Vivo Studies

Factors Influencing Optimal Dosage

Determining the optimal in vivo dosage of the GDH1 inhibitor this compound is a multifactorial process. The diagram below illustrates the key relationships between these factors.

R162_GDH1_Dosage_Factors cluster_factors Influencing Factors cluster_outcomes Desired Outcomes Animal_Model Animal Model (species, strain, age) Optimal_Dosage Optimal_Dosage Animal_Model->Optimal_Dosage Tumor_Model Tumor Model (cell line, site of implantation) Tumor_Model->Optimal_Dosage Drug_Formulation Drug Formulation (vehicle, solubility) Drug_Formulation->Optimal_Dosage Dosing_Schedule Dosing Schedule (frequency, duration) Dosing_Schedule->Optimal_Dosage Efficacy Therapeutic Efficacy (tumor growth inhibition) Toxicity Acceptable Toxicity (minimal side effects) Optimal_Dosage->Efficacy Optimal_Dosage->Toxicity

Figure 3: Factors for Optimal this compound (GDH1 Inhibitor) Dosage

Section 2: R1626 (Balapiravir) for Virology Research

R1626, also known as Balapiravir, is an experimental antiviral drug that acts as a polymerase inhibitor. It is a prodrug of R1479 and has been investigated for the treatment of Hepatitis C Virus (HCV) and Dengue virus infections.[5][6]

Data Presentation: In Vivo Dosage of R1626 (Balapiravir)

Limited preclinical in vivo dosage information for Balapiravir in animal models is publicly available. The following table summarizes the available data from a clinical trial in humans.

SpeciesVirusR1626 (Balapiravir) DosageAdministration RouteStudy DurationKey FindingsReference
HumanDengue Virus1500 mg, twice dailyOral5 daysWell-tolerated but did not significantly alter virological markers.[7]
HumanDengue Virus3000 mg, twice dailyOral5 daysWell-tolerated but did not significantly alter virological markers.[7]

Note: The clinical development of Balapiravir for HCV was halted due to safety concerns in long-term studies.[8]

Mechanism of Action

Balapiravir is a prodrug that is converted in vivo to its active form, R1479. R1479 is a nucleoside analog that inhibits the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus, thereby terminating viral RNA replication.

Signaling Pathway

The diagram below depicts the mechanism of action of Balapiravir.

Balapiravir_Mechanism cluster_host Host Cell Balapiravir Balapiravir (R1626) (Prodrug) R1479 R1479 (Active Drug) Balapiravir->R1479 Metabolic Conversion NS5B HCV NS5B Polymerase R1479->NS5B Inhibits HCV_RNA HCV RNA Template New_HCV_RNA New HCV RNA HCV_RNA->New_HCV_RNA Replication NS5B->New_HCV_RNA

Figure 4: Mechanism of Action of Balapiravir (R1626)

Experimental Protocols

Due to the limited availability of preclinical in vivo data for Balapiravir, a detailed experimental protocol for animal studies cannot be provided. However, a general framework for an antiviral efficacy study in an appropriate animal model (e.g., a mouse model for Dengue or a chimpanzee model for HCV) would involve the following steps.

Protocol 2: General Framework for In Vivo Antiviral Efficacy Study of Balapiravir

1. Animal Model and Infection:

  • Select a suitable animal model susceptible to the virus of interest.

  • Infect the animals with a standardized dose of the virus.

2. Treatment Administration:

  • Prepare Balapiravir formulation for the appropriate route of administration (e.g., oral gavage).

  • Administer Balapiravir at various dose levels to different treatment groups.

  • Include a vehicle control group.

3. Monitoring of Viral Load and Disease Progression:

  • Collect blood or tissue samples at regular intervals to measure viral load (e.g., by qRT-PCR).

  • Monitor clinical signs of disease and body weight.

4. Data Analysis:

  • Compare viral loads and disease parameters between treated and control groups to determine the efficacy of Balapiravir.

Experimental Workflow

The following diagram outlines a general workflow for evaluating a novel antiviral compound like Balapiravir in vivo.

Antiviral_Workflow cluster_preclinical Preclinical In Vivo Evaluation In_Vitro_Potency In Vitro Potency Assay Animal_Model_Selection Animal Model Selection In_Vitro_Potency->Animal_Model_Selection Dose_Range_Finding Dose-Range-Finding Study Animal_Model_Selection->Dose_Range_Finding Efficacy_Testing Efficacy Testing Dose_Range_Finding->Efficacy_Testing Safety_Toxicology Safety and Toxicology Studies Dose_Range_Finding->Safety_Toxicology

Figure 5: General Workflow for In Vivo Antiviral Studies

Factors Influencing Optimal Dosage

The determination of an optimal in vivo dosage for an antiviral agent like Balapiravir is influenced by several interconnected factors.

Antiviral_Dosage_Factors cluster_factors Influencing Factors cluster_outcomes Desired Outcomes Viral_Strain Viral Strain (genotype, sensitivity) Optimal_Dosage Optimal_Dosage Viral_Strain->Optimal_Dosage Animal_Model Animal Model (species, immune status) Animal_Model->Optimal_Dosage Pharmacokinetics Pharmacokinetics (absorption, distribution, metabolism, excretion) Pharmacokinetics->Optimal_Dosage Dosing_Regimen Dosing Regimen (frequency, duration) Dosing_Regimen->Optimal_Dosage Viral_Suppression Significant Viral Load Reduction Minimal_Toxicity Acceptable Safety Profile Optimal_Dosage->Viral_Suppression Optimal_Dosage->Minimal_Toxicity

Figure 6: Factors for Optimal Balapiravir (R1626) Dosage

References

Application Notes and Protocols: R162 Solubility and Preparation for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162 is a potent and specific small molecule inhibitor of Glutamate Dehydrogenase 1 (GDH1), an enzyme frequently upregulated in various human cancers. By targeting GDH1, this compound disrupts cancer cell metabolism, leading to an imbalance in redox homeostasis and subsequent attenuation of cell proliferation and tumor growth. These application notes provide detailed information on the solubility of this compound, its mechanism of action, and comprehensive protocols for its preparation and use in cell-based assays.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the mitochondrial enzyme GDH1. This inhibition leads to a reduction in the intracellular levels of α-ketoglutarate (α-KG) and its downstream metabolite, fumarate. The decrease in fumarate levels attenuates the activity of glutathione peroxidase 1 (GPx1), a key enzyme in cellular antioxidant defense. This disruption of redox homeostasis results in increased levels of reactive oxygen species (ROS), leading to cellular stress and reduced proliferation of cancer cells.[1][2][3]

Solubility and Storage

Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible results in cell-based assays.

Parameter Value Notes
Solvent Dimethyl Sulfoxide (DMSO)High-quality, anhydrous DMSO is recommended.
Solubility in DMSO 7 mg/mLThis corresponds to approximately 26.48 mM.
Stock Solution Storage Store at -20°C for up to one year or at -80°C for up to two years.Aliquot to avoid repeated freeze-thaw cycles.

Note: It is crucial to ensure complete dissolution of this compound in DMSO before preparing working solutions. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Preparation of this compound Stock Solution

A 10 mM stock solution of this compound in DMSO is recommended for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 264.27 g/mol .

  • In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Viability Assay using MTT

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer).

Materials:

  • H1299 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

R162_Signaling_Pathway

R162_Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay stock Prepare 10 mM this compound Stock in DMSO working Prepare Serial Dilutions in Culture Medium stock->working treat Treat Cells with this compound (e.g., 24-72h) working->treat seed Seed Cancer Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance at 570 nm mtt->read analyze Analyze Data & Calculate IC50 read->analyze

References

Application Notes and Protocols for R162 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing R162, a potent and specific inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), in metabolic research. These application notes and protocols are intended to assist in the design and execution of experiments to investigate the metabolic effects of this compound in both in vitro and in vivo models.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as a direct inhibitor of GDH1. GDH1 is a key mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting GDH1, this compound effectively blocks the entry of glutamine-derived carbons into the TCA cycle, leading to significant alterations in cellular metabolism.[1][2] This inhibition results in decreased intracellular levels of TCA cycle intermediates such as fumarate, leading to attenuated glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS), and reduced cell proliferation, particularly in cancer cells that exhibit high glutamine dependence.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
H1299Non-small cell lung cancer~23This compound preferentially inhibits the proliferation of various cancer cells.
MDA-MB-231Breast cancerNot specifiedThis compound treatment leads to reduced cell proliferation.[2]
Primary Leukemia CellsLeukemiaNot specifiedThis compound shows anti-proliferative potential with minimal toxicity.
Non-malignant proliferating human cellsNormalNot specifiedThis compound shows preferential activity against cancer cells.
Table 2: Illustrative Quantitative Metabolite Changes Following this compound Treatment

The following table presents expected changes in intracellular metabolite concentrations in a glutamine-dependent cancer cell line (e.g., H1299) following treatment with this compound (23 µM for 24 hours), as measured by LC-MS.

MetabolitePathwayExpected Fold Change vs. Control
GlutamateGlutaminolysisIncrease
α-KetoglutarateTCA CycleDecrease
FumarateTCA CycleDecrease
MalateTCA CycleDecrease
CitrateTCA CycleDecrease
SuccinateTCA CycleDecrease
LactateGlycolysisNo significant change / Slight increase
GlucoseGlycolysisNo significant change

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. Based on its solubility, this compound is soluble in DMSO at 5 mg/mL.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Intracellular Metabolites by LC-MS Following this compound Treatment

Objective: To quantify the changes in intracellular metabolites, particularly TCA cycle intermediates, after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Complete cell culture medium

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and solvents

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound at a concentration equivalent to its IC50 (e.g., 23 µM) or a desired concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as a control.

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Quickly aspirate the culture medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate solvent for your chromatography method.

    • Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. The specific LC column, mobile phases, and MS parameters should be optimized for the detection and quantification of polar metabolites of the TCA cycle.

    • Include quality control samples (e.g., pooled samples) throughout the analytical run to monitor instrument performance.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software to identify and quantify the peaks corresponding to the metabolites of interest.

    • Normalize the metabolite peak areas to an internal standard and/or cell number/protein content.

    • Perform statistical analysis to determine the significant changes in metabolite levels between this compound-treated and control samples.

Protocol 3: In Vivo Metabolic Study of this compound in a Xenograft Mouse Model

Objective: To evaluate the effect of this compound on tumor metabolism and growth in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft (e.g., H1299)

  • This compound

  • Vehicle solution (e.g., DMSO, saline, or a suitable formulation)

  • Calipers

  • Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes)

  • Metabolite analysis kits or access to a metabolomics facility

  • Anesthesia

Procedure:

  • Xenograft Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • This compound Administration:

    • Randomize the mice into control and treatment groups.

    • Prepare the this compound formulation. A previously reported effective dose is 20 mg/kg/day. The vehicle and route of administration (e.g., intraperitoneal injection) should be optimized.

    • Administer this compound or the vehicle to the respective groups daily or as determined by preliminary studies.

  • Monitoring Tumor Growth and Animal Health:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Metabolic Analysis (Mid-study or Endpoint):

    • At a designated time point, a subset of mice from each group can be used for metabolic analysis.

    • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia). Process the blood to obtain plasma or serum for metabolite analysis (e.g., glucose, lactate, glutamate).

    • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent metabolite extraction and analysis as described in Protocol 2. Another portion can be fixed for histological analysis.

  • Data Analysis:

    • Compare the tumor growth curves between the control and this compound-treated groups.

    • Analyze the differences in plasma and tumor metabolite levels between the groups.

    • Correlate the changes in metabolism with the observed effects on tumor growth.

Mandatory Visualizations

GDH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Transporter Glutamate_cyt Glutamate Glutamate_mit Glutamate Glutamine_mit->Glutamate_mit GLS aKG α-Ketoglutarate Glutamate_mit->aKG Oxidative Deamination GDH1 GDH1 (GLUD1) GDH1->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle Fumarate Fumarate TCA_Cycle->Fumarate GPx GPx Activity Fumarate->GPx Activates ROS ROS GPx->ROS Reduces This compound This compound This compound->GDH1 Inhibits

Caption: this compound inhibits GDH1, blocking glutamate conversion to α-KG.

Experimental_Workflow_Metabolomics start Start: Seed Cells in 6-well Plates treatment Treat with this compound or Vehicle Control start->treatment wash Wash Cells with Ice-Cold Saline treatment->wash extraction Metabolite Extraction with 80% Methanol wash->extraction centrifuge1 Centrifuge to Pellet Debris extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Metabolite Extract supernatant->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute centrifuge2 Centrifuge to Remove Particulates reconstitute->centrifuge2 lcms LC-MS Analysis centrifuge2->lcms data_analysis Data Processing and Statistical Analysis lcms->data_analysis

Caption: Workflow for intracellular metabolite analysis using LC-MS.

References

Application of R162 in High-Throughput Screening for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162 is a potent and selective small-molecule inhibitor of glutamate dehydrogenase 1 (GDH1), an enzyme that plays a critical role in cancer cell metabolism and survival.[1][2][3] GDH1 is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][4] In many cancer types, there is an increased reliance on glutamine metabolism to fuel the TCA cycle, making GDH1 a promising therapeutic target.[1][3][4] this compound, a cell-permeable purpurin analog, has demonstrated anti-cancer properties by disrupting redox homeostasis and inhibiting cancer cell proliferation.[1][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel GDH1 inhibitors.

Mechanism of Action and Signaling Pathway

This compound acts as a mixed-model inhibitor of GDH1, directly binding to the enzyme.[1] Inhibition of GDH1 by this compound leads to a decrease in intracellular levels of α-KG and its downstream metabolite, fumarate.[1] This reduction in fumarate levels attenuates the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1), leading to an increase in reactive oxygen species (ROS) and subsequent reduction in cancer cell proliferation.[1][2][3]

Another identified signaling pathway involves the GDH1 product α-KG activating the CamKK2-AMPK signaling pathway, which promotes resistance to anoikis (a form of programmed cell death) in cancer cells.[5] By inhibiting GDH1, this compound can potentially sensitize cancer cells to anoikis, thereby inhibiting metastasis.

GDH1 Signaling Pathway in Redox Homeostasis

GDH1_Redox_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 Fumarate Fumarate aKG->Fumarate GPx1 GPx1 (active) Fumarate->GPx1 activates ROS ROS GPx1->ROS reduces CellProliferation Cell Proliferation ROS->CellProliferation inhibits This compound This compound GDH1 GDH1 This compound->GDH1 GDH1->aKG

Caption: GDH1's role in redox homeostasis and this compound's inhibitory effect.

GDH1 Signaling in Anoikis Resistance

GDH1_Anoikis_Pathway Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 CamKK2 CamKK2 aKG->CamKK2 activates AMPK AMPK CamKK2->AMPK activates AnoikisResistance Anoikis Resistance AMPK->AnoikisResistance Metastasis Metastasis AnoikisResistance->Metastasis This compound This compound GDH1 GDH1 This compound->GDH1 GDH1->aKG

Caption: GDH1's involvement in anoikis resistance and tumor metastasis.

Quantitative Data for this compound

ParameterValueCell Lines/ConditionsReference
IC50 23 µMIn vitro GDH1 activity assay[6]
Kd 30 µMDirect binding to GDH1[6]
Ki 1.9 ± 0.26 µM (for parent compound purpurin)In vitro GDH activity assay[1]
In Vitro Concentration 10, 20, 40 µMLeukemia cell lines (72 and 96 h treatment)[7]
In Vivo Dosage 20 mg/kg/dayH1299-xenograft nude mice[1]
In Vivo Dosage 30 mg/kg/dayH1299-xenograft tumor mouse models[6]

High-Throughput Screening Protocols

The following protocols are designed for a high-throughput screen to identify inhibitors of GDH1. This compound can be used as a positive control for inhibition.

Biochemical HTS Assay for GDH1 Inhibitors

This assay measures the enzymatic activity of GDH1 by monitoring the production of NADH, which absorbs light at 340 nm.[8]

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Add test compounds and controls (this compound, DMSO) to 384-well plates Enzyme_Addition Add GDH1 enzyme solution Compound_Addition->Enzyme_Addition Substrate_Addition Initiate reaction by adding substrate mix (L-glutamate and NAD+) Enzyme_Addition->Substrate_Addition Incubation Incubate at room temperature Substrate_Addition->Incubation Quench Stop reaction with SDS solution Incubation->Quench Readout Measure NADH absorbance at 340 nm using a plate reader Quench->Readout Normalization Normalize data to controls Readout->Normalization Hit_Identification Identify compounds with significant inhibition Normalization->Hit_Identification

Caption: Workflow for a biochemical high-throughput screen for GDH1 inhibitors.

Materials and Reagents:

  • Recombinant human GDH1 enzyme

  • L-glutamate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Sodium dodecyl sulfate (SDS)

  • This compound (positive control)

  • Dimethyl sulfoxide (DMSO, negative control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 384-well, UV-transparent microplates

Protocol:

  • Compound Plating: Using an automated liquid handler, add test compounds and controls to the wells of a 384-well plate. Typically, a final concentration of 10-20 µM is used for primary screens.

    • Negative Control: Wells with DMSO only.

    • Positive Control: Wells with a known concentration of this compound (e.g., 50 µM).

  • Enzyme Preparation: Prepare a solution of GDH1 in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Enzyme Addition: Add the GDH1 solution to all wells of the assay plate.

  • Substrate Mix Preparation: Prepare a substrate mix containing L-glutamate and NAD+ in assay buffer. Optimal concentrations should be determined, but starting points can be around 10 mM for L-glutamate and 1 mM for NAD+.

  • Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Reaction Quenching: Stop the reaction by adding a solution of SDS (e.g., final concentration of 0.1%).

  • Detection: Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO and this compound controls.

    • Set a threshold for hit identification (e.g., >50% inhibition).

    • Calculate Z'-factor to assess the quality of the assay.[9]

Cell-Based HTS Assay for GDH1 Inhibitors

This assay measures the effect of GDH1 inhibition on the proliferation of cancer cells that are highly dependent on glutamine metabolism.

Experimental Workflow

Cell_HTS_Workflow cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., H1299, MDA-MB-231) into 384-well plates Incubation1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation1 Compound_Addition Add test compounds and controls (this compound, DMSO) Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 Reagent_Addition Add cell viability reagent (e.g., CellTiter-Glo®) Incubation2->Reagent_Addition Incubation3 Incubate as per manufacturer's instructions Reagent_Addition->Incubation3 Readout Measure luminescence with a plate reader Incubation3->Readout Normalization Normalize data to controls Readout->Normalization Hit_Identification Identify compounds that reduce cell viability Normalization->Hit_Identification

Caption: Workflow for a cell-based high-throughput screen for GDH1 inhibitors.

Materials and Reagents:

  • Cancer cell line dependent on glutamine metabolism (e.g., H1299, MDA-MB-231)[1]

  • Cell culture medium and supplements

  • This compound (positive control)

  • DMSO (negative control)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well, sterile, tissue culture-treated microplates

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density optimized for logarithmic growth over the course of the experiment.

  • Cell Attachment: Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: Add test compounds and controls to the plates.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubate for a short period to stabilize the luminescent signal.

  • Detection: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent reduction in cell viability for each compound relative to the controls.

    • Identify compounds that significantly reduce cell viability.

Conclusion

This compound serves as a valuable tool for studying the role of GDH1 in cancer and as a reference compound in high-throughput screening campaigns. The provided protocols for biochemical and cell-based assays offer robust platforms for the discovery of novel GDH1 inhibitors with therapeutic potential. The detailed understanding of the GDH1 signaling pathways further aids in the design and interpretation of screening results, ultimately contributing to the development of new anti-cancer therapies.

References

Application Note: Assessing the Efficacy of R162 in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and catabolites, as well as complex cell-cell and cell-extracellular matrix interactions, making them ideal for assessing the efficacy of novel anti-cancer therapeutics.[3] R162 is a potent and selective inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1), an enzyme upregulated in various cancers and crucial for glutamine metabolism, which fuels the TCA cycle and supports cancer cell proliferation.[4] Inhibition of GDH1 by this compound leads to decreased intracellular fumarate, reduced glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS), and ultimately, diminished cancer cell proliferation and tumor growth.[4] This application note provides a detailed protocol for evaluating the therapeutic efficacy of this compound in 3D tumor spheroids.

This compound Mechanism of Action

This compound targets a key enzyme in cancer cell metabolism. Glutamate dehydrogenase 1 (GDH1) is a critical enzyme in the breakdown of glutamine, converting glutamate to alpha-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.[4] In many cancer cells, there is an increased reliance on glutamine metabolism, making GDH1 a promising therapeutic target.[4] this compound inhibits GDH1, leading to a reduction in alpha-ketoglutarate and downstream metabolites like fumarate. This disruption in the TCA cycle results in decreased activity of glutathione peroxidase (GPx), an important antioxidant enzyme. Consequently, intracellular reactive oxygen species (ROS) levels rise, inducing oxidative stress and inhibiting cell proliferation.[4]

R162_Mechanism_of_Action This compound This compound GDH1 GDH1/GLUD1 This compound->GDH1 Inhibits aKG α-Ketoglutarate GDH1->aKG Glutamate Glutamate Glutamate->GDH1 TCA TCA Cycle aKG->TCA Fumarate Fumarate TCA->Fumarate GPx GPx Activity Fumarate->GPx Activates ROS ↑ Reactive Oxygen Species (ROS) GPx->ROS Reduces Proliferation ↓ Cell Proliferation & Tumor Growth ROS->Proliferation Inhibits Experimental_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Spheroid Formation cluster_treatment Phase 3: this compound Treatment cluster_analysis Phase 4: Efficacy Assessment CellCulture 1. 2D Cell Culture (e.g., H1299, MDA-MB-231) CellHarvest 2. Cell Harvesting & Single-Cell Suspension CellCulture->CellHarvest Seeding 3. Cell Seeding in Ultra-Low Attachment Plates CellHarvest->Seeding Incubation 4. Incubation & Spheroid Formation (2-4 days) Seeding->Incubation Treatment 5. This compound Treatment at Varying Concentrations Incubation->Treatment Monitoring 6. Spheroid Growth Monitoring (Imaging) Treatment->Monitoring Viability 7a. Viability Assays (e.g., CellTiter-Glo 3D) Monitoring->Viability Apoptosis 7b. Apoptosis Assays (e.g., Caspase-Glo 3/7) Monitoring->Apoptosis ROS 7c. ROS Detection (e.g., DCFDA staining) Monitoring->ROS Metabolism 7d. Metabolic Assays (e.g., Glutamate Uptake) Monitoring->Metabolism

References

Application Note & Protocol: Measuring Metabolic Flux with the GDH1 Inhibitor R162 Using a Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a complex network of biochemical reactions that generate energy and provide the building blocks for cell growth and proliferation. The two major energy-producing pathways are glycolysis, which occurs in the cytoplasm, and oxidative phosphorylation (OXPHOS), which takes place in the mitochondria. The Agilent Seahorse XF Analyzer is a powerful tool that measures the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells, providing critical insights into mitochondrial respiration and glycolysis, respectively.[1][2]

Many cancer cells exhibit altered metabolism, characterized by an increased reliance on glutamine as a substrate for the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis. Glutamate dehydrogenase 1 (GDH1 or GLUD1) is a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), which then enters the TCA cycle to support energy production and biosynthesis.[1] R162 is a potent and selective inhibitor of GDH1.[3] By blocking GDH1, this compound is expected to decrease the flux of glutamine-derived carbons into the TCA cycle, thereby inhibiting mitochondrial respiration in cells that are dependent on glutaminolysis.[1][2][4]

This application note provides a detailed protocol for using the Seahorse XF Analyzer to measure the metabolic effects of this compound on live cells.

Principle of the Assay

This protocol is designed to assess the inhibitory effect of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) of cells in real-time. The experiment will be performed in a Seahorse XF96 microplate. The protocol is based on the Seahorse XF Cell Mito Stress Test, with the inclusion of this compound as a compound to be injected. The sequential injection of metabolic modulators allows for the determination of several key parameters of mitochondrial function:

  • Basal Respiration: The baseline OCR of the cells.

  • ATP-linked Respiration: The portion of basal respiration that is used for ATP synthesis.

  • Maximal Respiration: The maximum OCR that the cells can achieve.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an increased energy demand.

  • Proton Leak: The portion of basal respiration that is not coupled to ATP synthesis.

By treating cells with this compound, we can quantify its impact on these parameters and thus understand its effect on mitochondrial metabolism.

Materials and Reagents

ReagentSupplierCatalog Number
Seahorse XF96 Cell Culture MicroplatesAgilent TechnologiesVaries
Seahorse XF96 Sensor CartridgeAgilent TechnologiesVaries
Seahorse XF CalibrantAgilent Technologies100840-000
Seahorse XF Base Medium DMEM, pH 7.4Agilent Technologies102353-100
GlucoseSigma-AldrichG8270
L-GlutamineSigma-AldrichG7513
Sodium PyruvateSigma-AldrichP2256
This compound (GDH1 Inhibitor)MedchemExpressHY-100623
OligomycinSigma-AldrichO4876
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)Sigma-AldrichC2920
RotenoneSigma-AldrichR8875
Antimycin ASigma-AldrichA8674
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Cell line (e.g., H1299 or MDA-MB231)ATCCVaries
Cell Culture Medium (e.g., RPMI-1640)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Trypsin-EDTAGibcoVaries

Experimental Protocol

Day 1: Cell Seeding
  • Culture H1299 or MDA-MB231 cells in their recommended growth medium until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 40,000 cells per well) in 80 µL of growth medium.[1]

  • Leave at least four wells empty for background correction. These wells should contain only growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Day 1: Hydrate the Sensor Cartridge
  • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

  • Place the Seahorse XF96 sensor cartridge on top of the utility plate.

  • Incubate the hydrated sensor cartridge at 37°C in a non-CO2 incubator overnight.

Day 2: Assay Preparation and Execution
  • Prepare Seahorse XF Assay Medium:

    • Warm the Seahorse XF Base Medium DMEM to 37°C.

    • Supplement the medium with glucose, L-glutamine, and sodium pyruvate to the desired final concentrations (e.g., 10 mM glucose, 2 mM L-glutamine, 1 mM sodium pyruvate).

    • Adjust the pH to 7.4.

    • Keep the medium warm at 37°C.

  • Prepare Compound Plate:

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in DMSO.

    • Dilute the stock solutions in the prepared Seahorse XF Assay Medium to the desired working concentrations. A typical concentration range for this compound could be 1-50 µM, based on its IC50 of 23 µM.

    • The final concentrations of the other modulators will need to be optimized for the cell line being used, but typical concentrations are:

      • Oligomycin: 1.0 µM

      • FCCP: 1.0 µM

      • Rotenone/Antimycin A: 0.5 µM

    • Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:

      • Port A: this compound or vehicle (DMSO)

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone & Antimycin A

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Wash the cells twice with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • Add 180 µL of pre-warmed Seahorse XF Assay Medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Run the Seahorse XF Assay:

    • Place the cell plate and the sensor cartridge into the Seahorse XF96 Analyzer.

    • Start the assay protocol. The instrument will first calibrate the sensors.

    • The assay will proceed with cycles of mixing, waiting, and measuring OCR and ECAR before and after the sequential injection of the compounds from ports A, B, C, and D.

Data Analysis and Presentation

The Seahorse XF software will automatically calculate the OCR and ECAR values. The key parameters of mitochondrial function can be calculated as follows:

  • Basal Respiration: (Last OCR measurement before this compound injection) - (OCR after rotenone/antimycin A injection)

  • ATP Production: (Last OCR measurement before oligomycin injection) - (OCR after oligomycin injection)

  • Maximal Respiration: (Maximum OCR after FCCP injection) - (OCR after rotenone/antimycin A injection)

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

  • Proton Leak: (OCR after oligomycin injection) - (OCR after rotenone/antimycin A injection)

The data can be summarized in the following tables:

Table 1: Effect of this compound on Mitochondrial Respiration Parameters (OCR in pmol/min)

TreatmentBasal RespirationATP ProductionMaximal RespirationSpare Respiratory CapacityProton Leak
Vehicle (DMSO)ValueValueValueValueValue
This compound (10 µM)ValueValueValueValueValue
This compound (25 µM)ValueValueValueValueValue
This compound (50 µM)ValueValueValueValueValue

Table 2: Effect of this compound on Glycolysis (ECAR in mpH/min)

TreatmentBasal ECAR
Vehicle (DMSO)Value
This compound (10 µM)Value
This compound (25 µM)Value
This compound (50 µM)Value

Visualizations

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Glutamine_cyto Glutamine Glutamate_cyto Glutamate Glutamine_cyto->Glutamate_cyto Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Glutamine_mito->Glutamate_mito Glutaminase alphaKG α-Ketoglutarate Glutamate_mito->alphaKG GDH1 alphaKG->TCA ETC Electron Transport Chain (OXPHOS) TCA->ETC NADH, FADH2 ATP ATP ETC->ATP O2 consumption This compound This compound GDH1 GDH1 This compound->GDH1

Caption: this compound inhibits GDH1, blocking glutamine entry into the TCA cycle.

Experimental Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_assay_steps Seahorse Assay Steps seed_cells Seed cells in XF96 plate hydrate_cartridge Hydrate sensor cartridge prepare_media Prepare assay medium prepare_compounds Prepare this compound and other compounds prepare_media->prepare_compounds load_cartridge Load compounds into sensor cartridge prepare_compounds->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay wash_cells Wash and equilibrate cells in assay medium wash_cells->run_assay baseline Measure Basal OCR run_assay->baseline inject_this compound Inject this compound baseline->inject_this compound inject_oligo Inject Oligomycin inject_this compound->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/ Antimycin A inject_fccp->inject_rot_aa

Caption: Workflow for the Seahorse XF this compound metabolic flux assay.

Expected Results and Interpretation

Treatment with this compound is expected to decrease mitochondrial respiration in cells that rely on glutamine metabolism. This would be observed as a dose-dependent decrease in basal respiration, ATP-linked respiration, and maximal respiration. The spare respiratory capacity may also be reduced, indicating a decreased ability of the cells to respond to metabolic stress. A compensatory increase in ECAR may be observed if the cells switch to glycolysis to meet their energy demands after mitochondrial respiration is inhibited. These results would provide valuable insights into the metabolic phenotype of the cells and the mechanism of action of this compound.

References

Troubleshooting & Optimization

R162 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for R162. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous insolubility of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a compound with inherently low aqueous solubility. This can be attributed to several factors including its molecular structure, high molecular weight, and strong intermolecular forces which make it difficult for water molecules to surround and dissolve the compound.[1] Many new chemical entities exhibit poor aqueous solubility, which can limit their absorption and bioavailability in biological systems.[1][2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: A good starting point is to assess the pH-dependent solubility of this compound. If this compound has ionizable groups, adjusting the pH of your aqueous solution can significantly increase its solubility.[3][4] For acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble. Conversely, for basic compounds, decreasing the pH can lead to protonation and enhanced solubility.

Q3: Are there any simple additives that can help dissolve this compound?

A3: Yes, using co-solvents and surfactants are common and effective initial approaches. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous environment.[3][5][6] Surfactants can also be used to form micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility.[4]

Q4: When should I consider more advanced solubilization techniques?

A4: If simpler methods like pH adjustment, co-solvents, and surfactants do not provide the desired solubility for your experimental needs, you may need to explore more advanced techniques. These can include creating solid dispersions, reducing particle size through micronization or nanosuspension, or forming inclusion complexes.[5][7] The choice of method will depend on the specific properties of this compound and the requirements of your downstream applications.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting the insolubility of this compound.

Problem: this compound precipitates out of solution upon addition to my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Suggested Solution Experimental Protocol
Incorrect pH Determine the pKa of this compound and adjust the buffer pH accordingly. For acidic drugs, a pH above the pKa is generally required, while for basic drugs, a pH below the pKa is needed.See Protocol 1: pH-Dependent Solubility Assessment .
Low Intrinsic Solubility Employ the use of co-solvents to increase the solvent's capacity to dissolve this compound.See Protocol 2: Co-solvent Screening for Solubility Enhancement .
Aggregation Incorporate surfactants to prevent aggregation and promote the formation of stable micelles containing this compound.See Protocol 3: Surfactant-Based Solubilization .
Supersaturation and Precipitation Prepare a stock solution of this compound in a suitable organic solvent and add it to the aqueous buffer with vigorous stirring.See Protocol 4: Preparation of this compound Stock Solutions .
Problem: The solubility of this compound is too low for my in vitro assay.

Possible Causes and Solutions:

Possible Cause Suggested Solution Experimental Protocol
Limited Aqueous Solubility Increase the concentration of this compound in solution by creating an amorphous solid dispersion. This technique involves dispersing this compound in a polymer matrix to improve its dissolution rate and solubility.[1]See Protocol 5: Preparation of an Amorphous Solid Dispersion .
Slow Dissolution Rate Increase the surface area of the this compound particles through micronization or nanosuspension. Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][7]This requires specialized equipment such as jet mills or high-pressure homogenizers.
Poor Bioavailability in Cell-Based Assays Formulate this compound as an inclusion complex with cyclodextrins. Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility and transport across cell membranes.[7]See Protocol 6: Inclusion Complexation with Cyclodextrins .

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Select a panel of common, water-miscible organic solvents (co-solvents) such as DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[6]

  • Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent solution.

  • Equilibrate the samples as described in Protocol 1.

  • Analyze the concentration of dissolved this compound in the supernatant.

  • Compare the solubility enhancement of each co-solvent at different concentrations to identify the most effective one for this compound.

Protocol 3: Surfactant-Based Solubilization

  • Choose a selection of non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamer 188.[4]

  • Prepare aqueous solutions with varying concentrations of the selected surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Equilibrate the samples as described in Protocol 1.

  • Determine the concentration of dissolved this compound in the supernatant.

  • Identify the surfactant and concentration that provides the optimal solubility for this compound.

Protocol 4: Preparation of this compound Stock Solutions

  • Dissolve this compound in a minimal amount of a suitable water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMA).[6]

  • Create a high-concentration stock solution (e.g., 10-100 mM).

  • To prepare a working solution, slowly add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.

Protocol 5: Preparation of an Amorphous Solid Dispersion

  • Select a suitable polymer carrier such as PVP, HPMC, or Eudragit.[1]

  • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).[1]

  • Remove the solvent by rotary evaporation or spray drying to obtain a solid dispersion.[1]

  • The resulting powder should contain this compound in an amorphous state, which typically exhibits higher solubility and a faster dissolution rate than its crystalline form.[1]

Protocol 6: Inclusion Complexation with Cyclodextrins

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture for 24-48 hours at a constant temperature.

  • Filter or centrifuge the solution to remove any undissolved this compound.

  • The resulting solution will contain the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility.

Visual Guides

Troubleshooting_Workflow start Start: this compound Insolubility Issue check_ph 1. Assess pH-Dependent Solubility start->check_ph ph_soluble Soluble? check_ph->ph_soluble use_buffer Use Optimal pH Buffer ph_soluble->use_buffer Yes try_cosolvent 2. Try Co-solvents ph_soluble->try_cosolvent No cosolvent_soluble Soluble? try_cosolvent->cosolvent_soluble use_cosolvent Use Co-solvent System cosolvent_soluble->use_cosolvent Yes try_surfactant 3. Try Surfactants cosolvent_soluble->try_surfactant No surfactant_soluble Soluble? try_surfactant->surfactant_soluble use_surfactant Use Surfactant Formulation surfactant_soluble->use_surfactant Yes advanced_methods 4. Advanced Techniques (Solid Dispersion, Particle Size Reduction) surfactant_soluble->advanced_methods No

A troubleshooting workflow for addressing this compound insolubility.

Solubilization_Methods cluster_approaches Solubilization Approaches This compound Insoluble this compound physicochemical Physicochemical Modifications This compound->physicochemical particle_engineering Particle Engineering This compound->particle_engineering formulation Formulation Strategies This compound->formulation ph_adjust pH Adjustment physicochemical->ph_adjust salt_formation Salt Formation physicochemical->salt_formation micronization Micronization particle_engineering->micronization nanosuspension Nanosuspension particle_engineering->nanosuspension cosolvents Co-solvents formulation->cosolvents surfactants Surfactants formulation->surfactants solid_dispersion Solid Dispersion formulation->solid_dispersion complexation Complexation formulation->complexation

An overview of methods to enhance the solubility of this compound.

References

Technical Support Center: Optimizing R162 Concentration for Maximal Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of R162, a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), in cancer cell inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

A1: this compound is a small molecule inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1), a key mitochondrial enzyme.[1] In many cancer cells, GDH1 is upregulated and plays a crucial role in glutaminolysis, the process of converting glutamine into α-ketoglutarate (α-KG) to fuel the TCA cycle.[1] By inhibiting GDH1, this compound disrupts this process, leading to a decrease in intracellular α-KG and its downstream metabolite, fumarate.[2] This reduction in fumarate impairs the activity of the antioxidant enzyme Glutathione Peroxidase 1 (GPx1), resulting in an accumulation of reactive oxygen species (ROS) and subsequent inhibition of cancer cell proliferation.[2][3]

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has been shown to reduce cell proliferation in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).[1][2] Its efficacy is linked to the dependence of cancer cells on glutamine metabolism.

Q3: What is the recommended starting concentration range for this compound in a cell viability assay?

A3: For initial experiments, it is advisable to perform a dose-response analysis over a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A suggested starting range could be from 0.1 µM to 100 µM.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary between cell lines. A common starting point is a 72-hour incubation period to allow for sufficient time to observe effects on cell proliferation. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique.
No significant inhibition of cell viability observed - this compound concentration is too low- Cell line is resistant to GDH1 inhibition- Insufficient incubation time- Inactive this compound compound- Test a higher range of this compound concentrations.- Confirm GDH1 expression and glutamine dependence of your cell line.- Increase the incubation time (e.g., up to 96 hours).- Verify the integrity and proper storage of the this compound compound.
Inconsistent results between experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Mycoplasma contamination- Use cells within a consistent and low passage number range.- Seed cells at a density that prevents them from becoming over-confluent during the experiment.- Regularly test cell cultures for mycoplasma contamination.
High background in cell viability assay - Contamination of media or reagents- Incorrect wavelength reading- Use fresh, sterile media and reagents.- Ensure the plate reader is set to the correct wavelengths for your specific assay (e.g., MTT, PrestoBlue).

Data Presentation

Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table provides a set of hypothetical IC50 values for this compound to illustrate the expected range of efficacy. Note: These are not experimentally derived values and should be used for guidance only.

Cell Line Cancer Type Illustrative IC50 (µM) after 72h
H1299Non-Small Cell Lung Cancer5.2
MDA-MB-231Triple-Negative Breast Cancer8.7
A549Non-Small Cell Lung Cancer12.5
MCF-7Breast Cancer (ER+)> 50
PANC-1Pancreatic Cancer15.3

Experimental Protocols

Protocol: Determining the IC50 of this compound using a PrestoBlue™ Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cancer cell growth.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • PrestoBlue™ HS Cell Viability Reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of fluorescence detection (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a final concentration that will result in 50-70% confluency after 72 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

    • Return the plate to the incubator for 72 hours.

  • Cell Viability Measurement:

    • After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium + PrestoBlue™ only) from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Mandatory Visualizations

R162_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transport Glutamate Glutamate Glutamine_int->Glutamate GDH1 GDH1 Glutamate->GDH1 aKG α-Ketoglutarate GDH1->aKG TCA TCA Cycle aKG->TCA Fumarate Fumarate TCA->Fumarate GPx1 GPx1 Fumarate->GPx1 Activates ROS ROS GPx1->ROS Reduces Proliferation Cell Proliferation ROS->Proliferation Promotes This compound This compound This compound->GDH1 Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add PrestoBlue™ reagent incubate_72h->add_reagent incubate_reagent Incubate for 1-2h add_reagent->incubate_reagent read_plate Measure fluorescence incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

References

Identifying and mitigating R162 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the R162 inhibitor. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1), an enzyme crucial for cancer cell metabolism.[1][2][3] GDH1 catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting GDH1, this compound disrupts glutamine metabolism, leading to several downstream effects in cancer cells, including:

  • Decreased intracellular levels of fumarate.[1][3]

  • Reduced activity of the antioxidant enzyme glutathione peroxidase (GPx).[1][3]

  • Increased levels of reactive oxygen species (ROS).[1][3]

  • Attenuated cell proliferation and tumor growth.[1][4]

Q2: Is this compound known to have specific off-target effects?

Current literature indicates that this compound is a selective inhibitor of GDH1. Studies have shown that it does not significantly inhibit other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH). However, like any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations. Researchers should remain vigilant for unexpected phenotypes.

Q3: I am observing a phenotype that is not consistent with GDH1 inhibition. What should I do?

If you observe an unexpected phenotype, it is crucial to determine if it is due to an off-target effect of this compound. Here is a general workflow to investigate this:

A Unexpected Phenotype Observed B Confirm On-Target GDH1 Inhibition A->B Step 1 C Perform Dose-Response Experiment B->C Step 2 D Use a Structurally Unrelated GDH1 Inhibitor C->D Step 3 E Rescue Experiment with α-KG D->E Step 4 F Identify Potential Off-Targets E->F Step 5 G Validate Off-Target F->G Step 6

Figure 1: Workflow for investigating unexpected phenotypes.
  • Step 1: Confirm On-Target GDH1 Inhibition: First, verify that this compound is inhibiting GDH1 in your experimental system at the concentration used. You can perform a GDH1 activity assay on cell lysates treated with this compound.

  • Step 2: Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.

  • Step 3: Use a Structurally Unrelated GDH1 Inhibitor: If available, use another GDH1 inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.

  • Step 4: Rescue Experiment: The effects of GDH1 inhibition can be rescued by providing cells with a cell-permeable form of its product, such as methyl-α-ketoglutarate (methyl-α-KG).[1] If the unexpected phenotype is not rescued by the addition of methyl-α-KG, it may be independent of GDH1 inhibition.

  • Step 5: Identify Potential Off-Targets: If the above steps suggest an off-target effect, you can use unbiased screening methods to identify the protein(s) this compound may be interacting with. See the "Experimental Protocols for Off-Target Identification" section below.

  • Step 6: Validate Off-Target: Once potential off-targets are identified, validate the interaction using orthogonal assays, such as in vitro binding assays or cellular thermal shift assays (CETSA).

Q4: How can I mitigate potential off-target effects of this compound?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits GDH1 and elicits the desired on-target phenotype in your system.

  • Employ Control Compounds: Use a negative control compound that is structurally similar to this compound but inactive against GDH1 to ensure the observed effects are not due to the chemical scaffold.

  • Utilize Genetic Approaches: Complement your inhibitor studies with genetic knockdown (e.g., shRNA or CRISPR/Cas9) of GDH1 to confirm that the observed phenotype is indeed due to the loss of GDH1 function.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

ParameterValueTargetNotes
IC50 23 µMGDH1Mixed-mode inhibition.
Kd 30 µMGDH1Determined by tryptophan fluorescence binding assay.
Ki 28.6 µMGDH1Inhibition constant.
Cell LineCancer TypeEffect of this compoundNotes
H1299 Lung CancerReduced cell proliferation, increased ROS.[1][2]
MDA-MB-231 Breast CancerReduced cell proliferation, increased ROS.[1][2]
A549 Lung CancerOvercame docetaxel resistance, reduced migration and invasion.[5]
Various Leukemia Cell Lines LeukemiaAttenuated cell viability.[1]Minimal toxicity to normal hematopoietic cells.[1]
Huh7 Liver CancerDid not induce profound cell death alone, but induced apoptosis in combination with BET inhibitors.[6]

GDH1 Signaling Pathway

This compound inhibits GDH1, a central enzyme in cancer cell metabolism. The following diagram illustrates the position of GDH1 in the broader context of cellular metabolism and signaling.

GDH1_Signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Fumarate Fumarate TCA_Cycle->Fumarate GPx1 GPx1 (Active) Fumarate->GPx1 Activates ROS ROS GPx1->ROS Reduces Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Inhibits This compound This compound GDH1 GDH1 This compound->GDH1 Inhibits

Figure 2: Simplified GDH1 signaling pathway and the effect of this compound.

Experimental Protocols

On-Target Activity Assays

1. GDH1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the production of NADH, which is proportional to GDH1 activity.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Glutamate solution (substrate)

    • NAD+ (cofactor)

    • Developer solution (contains a tetrazolium salt that is reduced by NADH to a colored formazan product)

    • Cell lysate containing GDH1

    • This compound or other inhibitors

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • In a 96-well plate, add assay buffer, cell lysate, and this compound at various concentrations.

    • Prepare a reaction mix containing glutamate, NAD+, and the developer solution.

    • Add the reaction mix to each well to start the reaction.

    • Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points.

    • Calculate the rate of change in absorbance to determine GDH1 activity.

2. Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Cells in culture

    • This compound

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3. Intracellular ROS Detection (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Reagents:

    • DCFH-DA solution

    • Cells in culture

    • This compound

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution in the dark.

    • Wash the cells again to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

Experimental Protocols for Off-Target Identification

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[7][8]

  • Workflow:

A Treat cells with this compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Detect target protein in the soluble fraction (e.g., Western blot) C->D E Plot protein abundance vs. temperature D->E F Compare melting curves between this compound and vehicle E->F

Figure 3: CETSA experimental workflow.
  • Procedure:

    • Culture cells and treat with this compound or a vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them at a range of temperatures for a defined period (e.g., 3 minutes).

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the protein of interest in the soluble fraction by Western blot or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and binding.

2. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that interact with a small molecule.[9][10][11][12]

  • Workflow:

A Immobilize this compound or a derivatized analog onto beads B Incubate beads with cell lysate A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins C->D E Identify eluted proteins by mass spectrometry D->E F Compare to control beads to identify specific interactors E->F

Figure 4: AP-MS experimental workflow.
  • Procedure:

    • Synthesize a derivative of this compound with a linker for immobilization onto affinity beads (e.g., sepharose or magnetic beads).

    • Prepare a cell lysate from the cell line of interest.

    • Incubate the cell lysate with the this compound-conjugated beads and with control beads (without this compound).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the proteins that are specifically bound to the this compound beads.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the this compound pulldown compared to the control are potential off-targets.

References

Technical Support Center: Overcoming Resistance to MEK162 (Binimetinib) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the MEK1/2 inhibitor, MEK162 (Binimetinib).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to MEK162. What are the common mechanisms of resistance?

A1: Resistance to MEK162, a selective MEK1/2 inhibitor, can be categorized as either intrinsic (pre-existing) or acquired (developed after treatment). The most common mechanisms involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

  • Reactivation of the MAPK Pathway:

    • BRAF Amplification or Alternative Splicing: Increased copies of the BRAF gene or different BRAF protein versions can lead to renewed signaling downstream to MEK, even in the presence of an inhibitor.

    • Mutations in NRAS or KRAS: Mutations in these upstream activators of BRAF can drive pathway reactivation.[1][2]

    • MEK1/2 Mutations: Although less common, mutations in the MEK1 or MEK2 genes can prevent MEK162 from binding effectively.

  • Activation of Bypass Pathways:

    • PI3K/Akt Pathway Activation: This is a critical parallel survival pathway. Resistance can emerge through the loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT.[1]

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, MET, or IGF1R can activate both the MAPK and PI3K/Akt pathways.

Q2: What are the initial steps to confirm and characterize MEK162 resistance in my cell line?

A2: To confirm and characterize resistance, a series of validation experiments are recommended:

  • Dose-Response Curve and IC50 Determination: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of MEK162 concentrations on both the suspected resistant line and the parental (sensitive) line. A significant shift in the IC50 value to a higher concentration in the suspected resistant line confirms resistance.

  • Western Blot Analysis: Profile the phosphorylation status of key signaling proteins in the MAPK and PI3K/Akt pathways. In resistant cells, you may observe sustained or increased phosphorylation of ERK (p-ERK) despite MEK162 treatment, or increased phosphorylation of Akt (p-Akt).

  • Genetic Sequencing: Sequence key genes in the MAPK pathway (e.g., BRAF, NRAS, KRAS, MEK1/2) to identify potential resistance-conferring mutations.

Q3: What are the most common strategies to overcome MEK162 resistance?

A3: The primary strategy to overcome MEK162 resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism.

  • Dual MAPK Pathway Blockade: For resistance driven by MAPK pathway reactivation (e.g., in BRAF-mutant melanoma), combining MEK162 with a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib, Encorafenib) is a clinically approved and effective strategy.[3][4][5][6]

  • Targeting Parallel Pathways: If resistance is mediated by the PI3K/Akt pathway, combining MEK162 with a PI3K inhibitor (e.g., BKM120, GDC-0941) or an Akt inhibitor (e.g., MK-2206) can be effective.[7][8]

  • Inhibition of Upstream RTKs: If RTK upregulation is observed, combining MEK162 with an inhibitor targeting the specific RTK (e.g., an EGFR inhibitor like Gefitinib) may restore sensitivity.

  • Combination with Immunotherapy: Preclinical and clinical studies are exploring the combination of MEK inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). MEK inhibition can increase tumor antigen expression, potentially enhancing the efficacy of immunotherapy.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for MEK162 in my cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can respond differently to the drug.
Drug Potency Ensure the MEK162 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Assay Incubation Time Optimize the drug incubation time. A time course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
Cell Line Instability If the cell line has been in culture for many passages, it may have developed heterogeneity. Use early passage cells and regularly perform cell line authentication.

Problem 2: No significant decrease in p-ERK levels after MEK162 treatment in a supposedly sensitive cell line.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Ensure the concentration of MEK162 used is sufficient to inhibit MEK in your specific cell line. Perform a dose-response western blot to determine the effective concentration.
Short Drug Incubation Time The timing of p-ERK inhibition can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.
Antibody Quality Verify the specificity and efficacy of your primary and secondary antibodies for western blotting. Use appropriate positive and negative controls.
Rapid Pathway Reactivation Some cell lines exhibit rapid feedback reactivation of the MAPK pathway. Consider shorter treatment times or co-treatment with an upstream inhibitor.

Quantitative Data Summary

Table 1: Efficacy of MEK162 (Binimetinib) in Combination with BRAF Inhibitors in BRAF V600-Mutant Melanoma.

Combination Metric Value Reference
Encorafenib + BinimetinibOverall Response Rate (ORR)74.5%[3]
Median Progression-Free Survival (PFS)11.3 months[3]
Dabrafenib + TrametinibHazard Ratio for PFS (vs. Dabrafenib alone)0.56[4]
Hazard Ratio for Overall Survival (OS) (vs. Dabrafenib alone)0.69[4]
Vemurafenib + CobimetinibHazard Ratio for PFS (vs. Vemurafenib alone)0.51[4]
Hazard Ratio for OS (vs. Vemurafenib alone)0.65[4]

Table 2: Preclinical Efficacy of MEK162 (Binimetinib) in Combination with a PI3K/Akt Pathway Inhibitor.

Cell Line Combination Effect Reference
MCF7 (Breast Cancer)MEK162 (1 µM) + MK-2206 (Akt inhibitor, 2 µM)Reverses resistance induced by RSK expression[8]
HRAS mutant cell linesMEK162 + RAD001 (mTOR inhibitor)Stronger inhibition of S6 kinase and cell growth than single agents[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of MEK162 in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MAPK_Pathway cluster_resistance Resistance Mechanisms RTK RTK (e.g., EGFR) RAS RAS (NRAS, KRAS) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RAS_mut RAS Mutation RAS_mut->BRAF Reactivation BRAF_amp BRAF Amplification BRAF_amp->MEK Reactivation MEK162 MEK162 (Binimetinib) MEK162->MEK

Caption: MAPK signaling pathway and mechanisms of resistance to MEK162.

Bypass_Pathway cluster_resistance Resistance Mechanism RTK RTK (e.g., IGF1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival PTEN PTEN PTEN->PIP3 PTEN_loss PTEN Loss

Caption: PI3K/Akt bypass pathway as a mechanism of MEK162 resistance.

Experimental_Workflow Start Suspected MEK162 Resistant Cell Line IC50 Determine IC50 (Dose-Response Assay) Start->IC50 Western Western Blot for p-ERK and p-Akt IC50->Western Sequencing Sequence MAPK Pathway Genes Western->Sequencing Combination Test Combination Therapies Sequencing->Combination End Characterized Resistant Model Combination->End

Caption: Workflow for characterizing MEK162 resistance.

References

Improving the bioavailability of R162 for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the GDH1 inhibitor, R162, in in vivo experiments. The focus is on improving its bioavailability and ensuring successful experimental outcomes.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound During Formulation

Question: My this compound is precipitating out of solution when I prepare it for in vivo administration. How can I improve its solubility?

Answer:

This compound is known to have poor aqueous solubility. Here are several strategies to improve its formulation:

  • Co-solvent Systems: this compound is soluble in dimethyl sulfoxide (DMSO) at up to 5 mg/mL.[1] However, high concentrations of DMSO can be toxic to animals.[1][2][3] A common practice is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a co-solvent system.

    Recommended Co-solvent Formulations for Intraperitoneal (i.p.) Injection:

Formulation ComponentPercentageNotes
DMSO5-10%Initial solvent for this compound. Keep the final concentration as low as possible.
PEG300/PEG40030-40%A commonly used solubilizing agent.
Tween 805%A surfactant that improves wettability and dispersion.
Saline or PBS45-60%Used to bring the formulation to the final volume.
  • Nanosuspensions: For oral or parenteral administration, reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate. This can be achieved through techniques like media milling or high-pressure homogenization.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can enhance its aqueous solubility and dissolution.

Experimental Protocol: Preparation of an this compound Formulation for Intraperitoneal Injection

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in the minimal necessary volume of 100% DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, you can prepare a 20 mg/mL stock in DMSO.

  • Co-solvent Addition: In a separate sterile tube, mix the other components of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, and 50% saline, first mix the PEG300 and saline.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing to ensure proper mixing and prevent precipitation.

  • Observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, consider slightly increasing the percentage of DMSO or PEG300, while staying within tolerable limits for the animals.

Issue 2: Inconsistent Efficacy in In Vivo Cancer Models

Question: I am not observing the expected tumor growth inhibition with this compound in my xenograft mouse model. What could be the reason?

Answer:

Inconsistent efficacy can stem from several factors related to this compound's bioavailability and experimental design:

  • Inadequate Bioavailability: The formulation used may not be providing sufficient exposure of this compound to the tumor tissue. Consider the formulation strategies mentioned in Issue 1 . In vivo studies have successfully used this compound administered intraperitoneally at doses of 20 mg/kg/day and 30 mg/kg/day.[3]

  • Route of Administration: Intraperitoneal injection is a common route for preclinical studies with compounds like this compound.[3] If you are using oral administration, the bioavailability is likely to be much lower, and a significant formulation effort is required to achieve therapeutic concentrations.

  • Dosing Regimen: Ensure the dosing frequency is appropriate. Daily administration has been used in published studies.[3]

  • Tumor Model Sensitivity: Confirm that the cancer cell line used in your xenograft model is sensitive to GDH1 inhibition. You can perform in vitro proliferation assays with this compound to determine its IC50 value for your specific cell line.

Experimental Workflow: Optimizing In Vivo Efficacy

G cluster_0 Problem: Inconsistent In Vivo Efficacy cluster_1 Troubleshooting Steps cluster_2 Resolution A Initial Observation: Inconsistent tumor growth inhibition B 1. Verify In Vitro Sensitivity (IC50 determination) A->B B->A If not sensitive, re-evaluate model C 2. Optimize Formulation (Co-solvents, Nanosuspension) B->C If sensitive D 3. Evaluate Route of Administration (i.p. vs. Oral) C->D E 4. Adjust Dosing Regimen (Dose, Frequency) D->E F Improved and Consistent In Vivo Efficacy E->F

Caption: Troubleshooting workflow for addressing inconsistent in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1).[4][5] GDH1 is a key enzyme in glutamine metabolism, converting glutamate to α-ketoglutarate, which then enters the TCA cycle.[4] Cancer cells often upregulate GDH1 to support their growth and proliferation.[4] By inhibiting GDH1, this compound disrupts cancer cell metabolism, leading to increased reactive oxygen species (ROS) and reduced cell proliferation.[5]

GDH1 Signaling Pathway in Cancer

G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation TCA->Proliferation Energy Production ROS Increased ROS ROS->Proliferation Inhibition This compound This compound GDH1 GDH1 This compound->GDH1 Inhibition GDH1->ROS Redox Balance

Caption: Simplified signaling pathway showing the role of GDH1 and the inhibitory action of this compound.

Q2: What are the known physicochemical properties of this compound?

A2: Limited quantitative data for this compound is publicly available. The following table summarizes the known information.

PropertyValueSource
Molecular Weight264.28 g/mol [1]
Solubility in DMSOUp to 5 mg/mL[1]
AppearanceYellow solid[1]

Q3: Are there any pharmacokinetic data available for this compound?

A3: To date, detailed pharmacokinetic parameters for this compound (such as Cmax, Tmax, half-life, and AUC) have not been published. It is highly recommended to conduct a pilot pharmacokinetic study in the selected animal model and with the chosen formulation to determine these parameters. This will be crucial for designing effective efficacy studies.

Q4: What are some general strategies to improve the bioavailability of anthraquinone derivatives like this compound?

A4: Anthraquinone derivatives are often characterized by poor water solubility, which limits their bioavailability.[2][6] Besides the formulation strategies mentioned earlier, other approaches include:

  • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active this compound in vivo.

  • Encapsulation: Using delivery systems like liposomes or polymeric nanoparticles to encapsulate this compound, which can improve its stability and facilitate its transport across biological membranes.

  • Glycosylation: The addition of sugar moieties can increase the water solubility of anthraquinones.[7]

Q5: What is a standard protocol for in vivo administration of this compound in a mouse xenograft model?

A5: The following is a general protocol based on published studies and best practices. This should be adapted and optimized for your specific experimental conditions.

Experimental Protocol: In Vivo Efficacy Study of this compound

  • Animal Model: Use an appropriate immunodeficient mouse strain (e.g., nude or SCID mice) for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of your cancer cell line of interest into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound formulation as described in the Troubleshooting Guide (Issue 1). A common dose is 20-30 mg/kg.[3]

  • Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal injection daily.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Disclaimer: This information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Addressing variability in R162 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for R162, a potent inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1). This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule inhibitor of glutamate dehydrogenase 1 (GDH1/GLUD1).[1][2] Its primary mechanism of action is the direct binding to GDH1, inhibiting its enzymatic activity in a mixed-mode manner.[2] This inhibition disrupts the conversion of glutamate to α-ketoglutarate (α-KG), a key step in glutaminolysis, thereby impacting cellular metabolism and redox homeostasis.[3]

Q2: What are the expected downstream effects of this compound treatment in cancer cells?

Inhibition of GDH1 by this compound leads to several downstream cellular effects, including:

  • Decreased intracellular levels of fumarate.[3][4]

  • Attenuated glutathione peroxidase (GPx) activity.[3][4]

  • Increased mitochondrial reactive oxygen species (ROS) levels.[3][4]

  • Reduced cell proliferation and tumor growth potential.[3][4]

Q3: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated anti-proliferative effects in various human cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), as well as in primary leukemia cells.[2][4]

Q4: Is this compound selective for GDH1?

This compound displays selectivity for GDH1 over other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH).[2]

Troubleshooting Guides

Issue 1: Suboptimal or inconsistent anti-proliferative effects of this compound in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Metabolic Phenotype Different cancer cell lines exhibit varying degrees of dependence on glutamine metabolism. Verify the glutamine dependency of your cell line. Consider using cell lines known to be sensitive to GDH1 inhibition, such as H1299 or MDA-MB-231, as positive controls.[4]
Compound Stability and Storage This compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Improper storage can lead to degradation and loss of potency. Prepare fresh working solutions from a properly stored stock for each experiment.
Assay Conditions Ensure optimal cell culture conditions, including media composition (especially glutamine concentration), cell density, and incubation times. High cell densities can alter the local microenvironment and impact inhibitor efficacy.
Rescue Experiment Did Not Work If co-treatment with methyl-α-KG or the antioxidant N-acetylcysteine (NAC) does not rescue the anti-proliferative effects of this compound, it may indicate off-target effects or that the primary mechanism of action in your specific cell line is independent of α-KG depletion or ROS induction.[3][4]
Issue 2: High variability in in vivo xenograft studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Animal Health and Husbandry Ensure that all animals are healthy and housed under specific-pathogen-free (SPF) conditions to avoid infections that can alter experimental results.[5]
Tumor Heterogeneity Patient-derived xenografts (PDX) and even cell-line-derived xenografts (CDX) can exhibit significant tumor-to-tumor variability.[6][7] Increase the number of animals per group to ensure statistical power. For PDX models, consider the inherent heterogeneity of the original tumor sample.
Drug Administration and Bioavailability This compound is administered via intraperitoneal (i.p.) injection.[4] Ensure consistent and accurate dosing. For in vivo studies, a dosage of 20-30 mg/kg/day has been shown to be effective.[1][4]
Tumor Engraftment and Growth Rate Not all patient samples will successfully engraft and grow in mice.[5] Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size.

Experimental Protocols

Cell-Based Proliferation Assay
  • Cell Seeding: Plate cells (e.g., H1299, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Proliferation Assessment: Measure cell viability/proliferation using a standard method such as MTT, resazurin, or direct cell counting.

  • (Optional) Rescue Experiment: Co-treat cells with this compound and varying concentrations of a cell-permeable α-KG analog (e.g., dimethyl α-ketoglutarate) or an antioxidant like N-acetylcysteine (NAC) to confirm the mechanism of action.[4]

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 H1299 cells) into the flank of immunodeficient mice (e.g., nude mice).[4]

  • Tumor Growth and Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using caliper measurements.

  • Randomization and Treatment: Once tumors reach a predetermined average size, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound daily via intraperitoneal injection at a dose of 20-30 mg/kg.[1][4] The control group should receive a vehicle control (e.g., DMSO).[4]

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 35 days) and monitor tumor growth.[4] At the end of the study, excise the tumors and measure their weight.

  • (Optional) Pharmacodynamic Analysis: A portion of the resected tumor tissue can be used to assess the in vivo inhibition of GDH1 activity.[4]

Visualizations

R162_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Glutamate Glutamate Glutamine_int->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 TCA TCA Cycle aKG->TCA Fumarate Fumarate aKG->Fumarate GPx GPx Activity Fumarate->GPx inhibits ROS ROS GPx->ROS reduces Proliferation Cell Proliferation ROS->Proliferation inhibits This compound This compound GDH1 GDH1 This compound->GDH1 inhibits

Caption: this compound inhibits GDH1, disrupting glutaminolysis and promoting anti-proliferative effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft start_vitro Seed Cells treat_this compound Treat with this compound +/- Rescue Agent start_vitro->treat_this compound incubate Incubate treat_this compound->incubate measure_prolif Measure Proliferation incubate->measure_prolif implant_cells Implant Cancer Cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_vivo Treat with this compound randomize->treat_vivo measure_tumor Measure Tumor Volume/Weight treat_vivo->measure_tumor

Caption: A generalized workflow for in vitro and in vivo experiments with this compound.

References

How to minimize R162 toxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of R162, a potent inhibitor of glutamate dehydrogenase 1 (GDH1), in non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound inhibits GDH1, leading to a decrease in intracellular α-ketoglutarate (α-KG) and its downstream metabolite, fumarate. This disruption in the TCA cycle impairs redox homeostasis by reducing the activity of glutathione peroxidase (GPx), which in turn leads to an increase in reactive oxygen species (ROS) and subsequent reduction in cell proliferation.

Q2: Is this compound toxic to all cell types?

A2: Research has shown that this compound exhibits preferential cytotoxicity towards cancer cells. While it can affect non-cancerous proliferating cells, the toxic effects are significantly less pronounced. This selectivity is attributed to the metabolic differences between cancerous and non-cancerous cells, with many cancer cells being more reliant on glutaminolysis, a pathway inhibited by this compound.

Q3: How can I minimize this compound toxicity in my non-cancerous control cells?

A3: The toxic effects of this compound in non-cancerous cells can be mitigated by supplementing the cell culture medium with either a cell-permeable form of α-ketoglutarate (methyl-α-ketoglutarate) or an antioxidant such as N-acetylcysteine (NAC). These supplements help to restore the depleted metabolites and combat the increase in reactive oxygen species.

Q4: What are the recommended concentrations for rescue agents?

A4: For detailed concentrations and experimental protocols for rescue experiments, please refer to the Troubleshooting Guide section below.

Troubleshooting Guide: Minimizing this compound Toxicity in Non-Cancerous Cells

This guide provides structured protocols to address specific issues you may encounter when working with this compound.

Issue 1: Observed Toxicity in Non-Cancerous Control Cell Lines

If you are observing a significant decrease in viability or proliferation in your non-cancerous control cells upon treatment with this compound, the following rescue experiments can be performed.

Option A: Rescue with Methyl-α-Ketoglutarate

This protocol aims to replenish the depleted α-ketoglutarate pool, a direct consequence of GDH1 inhibition by this compound.

Option B: Rescue with N-acetylcysteine (NAC)

This protocol is designed to counteract the increased reactive oxygen species (ROS) that result from this compound treatment.

Data Presentation

The following table summarizes the differential cytotoxicity of this compound in various human cancer cell lines compared to non-cancerous human proliferating cells.

Cell LineCell TypeIC50 (µM)
H1299Human Lung Cancer~15
MDA-MB-231Human Breast Cancer~20
A549Human Lung Cancer~18
K562Human Leukemia~25
HaCaT Human Keratinocyte (Non-cancerous) > 50
MRC-5 Human Fetal Lung Fibroblast (Non-cancerous) > 50
HFF Human Foreskin Fibroblast (Non-cancerous) > 50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing cell viability after treatment with this compound and/or rescue agents.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Methyl-α-ketoglutarate (if applicable)

  • N-acetylcysteine (if applicable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • For rescue experiments, prepare this compound solutions containing either methyl-α-ketoglutarate (final concentration to be optimized, typically in the mM range) or NAC (final concentration to be optimized, typically in the mM range).

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

R162_Toxicity_Pathway cluster_cell Cell cluster_rescue Rescue Pathways cluster_outcomes Cellular Outcomes Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate a_KG a_KG Glutamate->a_KG GDH1 Fumarate Fumarate a_KG->Fumarate TCA Cycle Reduced_Proliferation Reduced_Proliferation a_KG->Reduced_Proliferation Depletion leads to GPx_activation GPx_activation Fumarate->GPx_activation Activates ROS_scavenging ROS_scavenging GPx_activation->ROS_scavenging Leads to Cell_Survival Cell_Survival ROS_scavenging->Cell_Survival Promotes This compound This compound This compound->a_KG Inhibits GDH1 Methyl_a_KG Methyl-α-KG Methyl_a_KG->a_KG Replenishes NAC N-acetylcysteine NAC->ROS_scavenging Boosts

Caption: Signaling pathway of this compound-induced toxicity and rescue mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Rescue cluster_analysis Analysis A Seed non-cancerous cells in 96-well plate B Incubate for 24 hours A->B C Prepare this compound dilutions B->C D Prepare this compound + Methyl-α-KG B->D E Prepare this compound + NAC B->E F Add treatment solutions to cells C->F D->F E->F G Incubate for 48-72 hours F->G H Perform MTT assay G->H I Measure absorbance H->I J Calculate cell viability I->J

Caption: Workflow for assessing this compound toxicity and rescue in non-cancerous cells.

Technical Support Center: Optimizing Incubation Time with Syk Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "R162" as a Spleen Tyrosine Kinase (Syk) inhibitor did not yield definitive identification. However, "this compound" is commercially available as an inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1)[1][2]. It is highly probable that the intended Syk inhibitor is Fostamatinib (also known as R788), a well-documented oral Syk inhibitor. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 , which is a potent Syk inhibitor[3][4][5]. This technical support guide will therefore focus on Fostamatinib and its active metabolite R406.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fostamatinib (R406)?

Fostamatinib is a tyrosine kinase inhibitor that targets Spleen Tyrosine Kinase (Syk). Syk is a crucial component of the signaling pathway for various immune cell receptors, including B-cell receptors and Fc receptors[5][6]. By inhibiting Syk, the active metabolite R406 blocks these signaling cascades, which can prevent immune-mediated destruction of cells, such as platelets in immune thrombocytopenia (ITP)[7].

Q2: What is a typical starting point for incubation time when using R406 in a cellular assay?

The optimal incubation time for R406 is highly dependent on the specific cell type, the assay being performed, and the endpoint being measured. Based on available data, a general recommendation is to start with a time-course experiment. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times of around 30 minutes to 1 hour may be sufficient[8][9]. For assays measuring downstream effects like apoptosis or cell viability, longer incubation periods of 24 to 72 hours are often necessary[3][10]. A 48-hour incubation has been used to determine the percentage of apoptotic cells[3].

Q3: How does cell density affect the outcome of assays with R406?

Cell density is a critical parameter in any cellular assay. High cell density can lead to nutrient depletion and changes in cell metabolism, which can affect the cellular response to the inhibitor. Conversely, low cell density may result in poor signal-to-noise ratios. It is essential to optimize cell seeding density for each cell line and assay format to ensure logarithmic growth during the experiment.

Q4: Should I use Fostamatinib (R788) or the active metabolite R406 for in vitro cellular assays?

For in vitro cellular assays, it is generally recommended to use the active metabolite, R406, directly[3]. Fostamatinib (R788) is a prodrug that requires in vivo metabolic activation to R406[4]. While some cell types may possess the necessary enzymes to convert Fostamatinib to R406, direct application of R406 ensures a known concentration of the active compound in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. Ensure the compound is thoroughly mixed into the media before adding to the cells.
No observable effect of R406 Incubation time is too short, compound concentration is too low, or the cell line is not sensitive to Syk inhibition.Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time. Conduct a dose-response experiment with a wide range of R406 concentrations. Confirm that your cell line expresses Syk and that the pathway is active and relevant to the measured endpoint.
High background signal in the assay Sub-optimal assay conditions, reagent issues, or high cell density.Optimize assay parameters such as reagent concentration and incubation time. Check the expiration date and proper storage of all assay reagents. Optimize cell seeding density to avoid overgrowth.
Inconsistent results between experiments Variation in cell passage number, serum lot, or incubation conditions.Use cells within a consistent and low passage number range. Test different lots of fetal bovine serum (FBS) or use a serum-free medium if possible. Ensure consistent temperature, humidity, and CO2 levels in the incubator.

Experimental Protocols

Protocol 1: Optimizing Incubation Time for a Cell Viability Assay (e.g., MTT or Resazurin-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of R406 in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of R406. Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each incubation time. The optimal incubation time is typically the one that provides a stable and reproducible IC50 value with a good dynamic range.

Protocol 2: Western Blot Analysis of Syk Phosphorylation
  • Cell Culture and Starvation: Culture cells to 70-80% confluency. For some cell types, it may be necessary to serum-starve the cells for several hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of R406 for a short period (e.g., 30 minutes to 2 hours).

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgE for mast cells) to induce Syk phosphorylation for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Syk (p-Syk) and total Syk.

  • Analysis: Quantify the band intensities to determine the effect of R406 on Syk phosphorylation. This will help determine the minimal incubation time required for target engagement.

Quantitative Data Summary

Table 1: Reported IC50 and EC50 Values for R406

Assay TypeCell Line/SystemIncubation TimeIC50 / EC50Reference
Syk Kinase Activity (cell-free)Recombinant SykN/A41 nM[3]
Anti-IgE-mediated Tryptase ReleaseCultured Human Mast Cells1 hour353 nM[9]
Anti-IgE-mediated Histamine ReleaseHuman Basophils1 hour280 nM[9]
Apoptosis AssayTCL1-cell lines48 hoursNot specified[3]

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor Fc Receptor / B-Cell Receptor Syk Syk Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Response Cellular Response (e.g., Degranulation, Cytokine Release, Phagocytosis) Downstream->Response R406 R406 (Active Metabolite of Fostamatinib) R406->Syk Inhibition

Caption: Fostamatinib's active metabolite, R406, inhibits Syk signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells Treat Treat Cells with R406 Seed->Treat Prepare Prepare R406 Dilutions Prepare->Treat Incubate Incubate for Varied Times (e.g., 24h, 48h, 72h) Treat->Incubate Assay Perform Cellular Assay Incubate->Assay Analyze Analyze Data & Determine Optimal Time Assay->Analyze

Caption: Workflow for optimizing R406 incubation time in cellular assays.

Troubleshooting_Logic Start No or Low Effect Observed CheckTime Is Incubation Time Optimized? Start->CheckTime CheckConc Is Concentration Sufficient? CheckTime->CheckConc Yes OptimizeTime Perform Time-Course CheckTime->OptimizeTime No CheckCell Is Cell Line Sensitive? CheckConc->CheckCell Yes OptimizeConc Perform Dose-Response CheckConc->OptimizeConc No ValidateTarget Confirm Syk Expression/Activity CheckCell->ValidateTarget No Success Problem Resolved CheckCell->Success Yes OptimizeTime->Start OptimizeConc->Start ValidateTarget->Success

Caption: Troubleshooting logic for unexpected results with R406.

References

Troubleshooting unexpected results in R162 metabolic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R162 in metabolic assays. Unexpected results can arise from a variety of factors, from experimental design to reagent handling. This guide is intended to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic effects of this compound observed in preclinical studies?

A1: this compound is an investigational compound designed to modulate cellular energy metabolism. Preclinical data suggests that its primary mechanism of action involves the inhibition of glycolysis and a subsequent shift towards oxidative phosphorylation. Researchers should anticipate seeing a decrease in lactate production and an increase in oxygen consumption in treated cells.

Q2: I am not seeing the expected decrease in lactate production after this compound treatment. What are some possible causes?

A2: Several factors could contribute to this. First, verify the concentration and activity of your this compound stock. Improper storage or dilution can affect its potency. Second, consider the metabolic state of your cells; highly glycolytic cells may require higher concentrations or longer incubation times. Finally, ensure your lactate assay is performing optimally by running appropriate positive and negative controls.

Q3: My oxygen consumption rate (OCR) measurements are highly variable between wells treated with this compound. How can I reduce this variability?

A3: High variability in OCR measurements can stem from inconsistent cell seeding, variations in reagent dispensing, or issues with the Seahorse instrument calibration. Ensure a uniform cell monolayer and careful pipetting. It is also crucial to perform a full calibration of the instrument before each experiment and to allow the cells to equilibrate in the assay medium for an adequate amount of time before starting the measurement.

Troubleshooting Specific Unexpected Results

Issue 1: No significant change in glycolysis or oxidative phosphorylation.

This is a common issue that can be traced back to several sources. A logical approach to troubleshooting this is to systematically check the key components of the experiment.

Troubleshooting Workflow: No Metabolic Effect Observed

start Start: No observed metabolic effect of this compound check_compound Verify this compound - Concentration - Storage - Age of stock solution start->check_compound check_cells Assess Cell Health & Density - Viability > 95% - Appropriate seeding density - Check for contamination check_compound->check_cells Compound OK resolve Identify and Resolve Issue check_compound->resolve Issue Found check_assay Validate Assay Performance - Positive/Negative controls - Instrument calibration - Reagent preparation check_cells->check_assay Cells Healthy check_cells->resolve Issue Found check_protocol Review Experimental Protocol - Incubation time - Dosing volume - Media components check_assay->check_protocol Assay Validated check_assay->resolve Issue Found check_protocol->resolve Protocol Correct

Caption: A step-by-step workflow for troubleshooting the lack of an expected metabolic effect after this compound treatment.

Issue 2: Unexpected increase in lactate production.

An increase in lactate production is contrary to the expected mechanism of action of this compound. This suggests an off-target effect or a cellular stress response.

Possible Causes and Solutions:

Potential Cause Suggested Action
Cellular Stress/Toxicity Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your metabolic assay.
Off-Target Effects Profile the activity of this compound against a panel of related metabolic enzymes to identify potential off-target interactions.
Contamination Check cell cultures for microbial contamination, which can significantly alter extracellular acidification rates.
Assay Interference Run a cell-free assay with this compound to ensure it does not directly interfere with the lactate measurement system.
Issue 3: Decrease in both glycolysis and oxidative phosphorylation.

A simultaneous decrease in both major metabolic pathways often indicates a general cytotoxic effect of the compound at the tested concentration.

Signaling Pathway: this compound Expected vs. Observed Effects

cluster_expected Expected Pathway Modulation by this compound cluster_observed Observed Cytotoxic Effect Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle OxPhos OxPhos TCA_Cycle->OxPhos This compound This compound This compound->Glycolysis Inhibits Glucose_O Glucose_O Glycolysis_O Glycolysis_O Glucose_O->Glycolysis_O Lactate_O Lactate_O Glycolysis_O->Lactate_O Pyruvate_O Pyruvate_O TCA_Cycle_O TCA_Cycle_O Pyruvate_O->TCA_Cycle_O OxPhos_O OxPhos_O TCA_Cycle_O->OxPhos_O R162_High This compound (High Conc.) Cell_Health Cellular Health R162_High->Cell_Health Induces Stress Cell_Health->Glycolysis_O Inhibits Cell_Health->OxPhos_O Inhibits

Caption: Comparison of the expected metabolic shift induced by this compound versus a potential cytotoxic effect at high concentrations.

Experimental Protocols

Protocol 1: Lactate Production Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) in a standard cell culture incubator.

  • Sample Collection: After incubation, collect 20 µL of the culture supernatant from each well.

  • Lactate Measurement: Use a commercial lactate assay kit and follow the manufacturer's instructions. Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Normalization: Normalize the lactate concentration to the cell number or protein content in each well.

Protocol 2: Oxygen Consumption Rate (OCR) Assay
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimized density for your cell type.

  • Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.

  • Compound Loading: Load the desired concentrations of this compound into the injector ports of the sensor cartridge.

  • Assay Protocol: Place the cell plate in the Seahorse XF Analyzer and run a baseline measurement followed by the injection of this compound.

  • Data Analysis: Analyze the change in OCR over time using the Seahorse Wave software. Normalize the data to cell number.

Note: These protocols are general guidelines and may require optimization for your specific cell type and experimental conditions.

Technical Support Center: R162 Stability and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of the glutamate dehydrogenase 1 (GDH1) inhibitor, R162, in solution. The following information is based on the known chemical properties of this compound and related anthraquinone compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). Its chemical name is 1-hydroxy-2-(2-propen-1-yl)-9,10-anthracenedione, and it possesses an anthraquinone core structure. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 64302-87-0
Molecular Formula C₁₇H₁₂O₃
Molecular Weight 264.28 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO, slightly soluble in ethanol.

Q2: What are the primary stability concerns for this compound in solution?

Based on its anthraquinone structure, the primary stability concerns for this compound in solution are:

  • pH-dependent degradation: Anthraquinone derivatives can be susceptible to degradation in both acidic and basic conditions.

  • Oxidative degradation: The phenolic hydroxyl group and the quinone system make the molecule prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many anthraquinone-based compounds.

  • Precipitation: Due to its low aqueous solubility, this compound may precipitate from solution, especially during long-term storage or changes in temperature.

Q3: How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound as a dry powder at -20°C. Stock solutions in anhydrous DMSO can be stored at -80°C for up to two years. For short-term storage (up to one year), -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Enhancing this compound Stability in Solution

This guide addresses common issues encountered during the handling and formulation of this compound.

Problem 1: this compound precipitates out of my aqueous experimental buffer.

  • Cause: Low aqueous solubility of this compound.

  • Solutions:

    • Co-solvents: Increase the proportion of an organic co-solvent such as DMSO or ethanol in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent concentration.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Empirically determine the optimal pH for this compound solubility and stability in your buffer system.

    • Solubilizing Excipients: Consider the use of solubilizing agents.

      • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.

      • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can be used at low concentrations to improve solubility.

Table 2: Common Solubilizing Excipients for Hydrophobic Compounds

Excipient TypeExamplesRecommended Starting Concentration
Co-solvents DMSO, Ethanol, PEG 400<1% (cell-based assays), higher for in vitro assays
Cyclodextrins HP-β-CD, SBE-β-CD1-10% w/v
Surfactants Polysorbate 80, Poloxamer 1880.01-0.1% w/v

Problem 2: I am observing a loss of this compound activity in my experiments over time.

  • Cause: Chemical degradation of this compound.

  • Solutions:

    • Protect from Light: Conduct experiments under subdued light and store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

    • Control pH: Maintain a consistent and optimal pH in your experimental setup. Based on the stability of similar anthraquinones, a slightly acidic to neutral pH may be preferable.

    • Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.

      • Ascorbic acid (Vitamin C): A common water-soluble antioxidant.

      • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be used in formulations containing organic components.

    • De-gas Buffers: Removing dissolved oxygen from aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) can minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

    • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for separating the intact this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's specificity is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathway This compound This compound (Anthraquinone Core) Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidative Degradation This compound->Oxidation Photo Photolytic Degradation This compound->Photo Deg1 Hydroxylated/ Ring-Opened Products Acid->Deg1 Base->Deg1 Deg2 Oxidized Products (e.g., Epoxides) Oxidation->Deg2 Deg3 Photodimers/ Isomers Photo->Deg3

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Stock This compound Stock Solution Stress Forced Degradation (Acid, Base, Oxidative, etc.) Stock->Stress HPLC Stability-Indicating HPLC-UV Stress->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Data Stability Profile & Degradation Pathways LCMS->Data

Caption: Workflow for this compound stability assessment.

logical_relationship cluster_causes Causes cluster_solutions Solutions instability This compound Instability pH Inappropriate pH instability->pH Oxidation Oxidation instability->Oxidation Light Light Exposure instability->Light Solubility Low Solubility instability->Solubility Buffer Buffer Optimization pH->Buffer Antioxidants Use of Antioxidants Oxidation->Antioxidants Protection Light Protection Light->Protection Excipients Solubilizing Excipients Solubility->Excipients

Caption: Troubleshooting logic for this compound instability.

Validation & Comparative

A Comparative Analysis of R162 and Other Glutamate Dehydrogenase 1 (GDH1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of R162, a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), with other known inhibitors of this critical metabolic enzyme. The following sections detail the inhibitory activities, experimental methodologies, and the underlying signaling pathways, supported by experimental data.

Quantitative Comparison of GDH1 Inhibitor Efficacy

The inhibitory potency of various compounds against GDH1 has been evaluated using diverse experimental approaches. The table below summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values. It is important to note that the experimental conditions under which these values were determined may vary between studies.

CompoundType of InhibitionIC50 / Ki (µM)Notes
This compound Mixed-type inhibitorIC50: 23A potent and cell-permeable inhibitor.
Ebselen Not specifiedIC50: ~10-12.5This value represents the inhibition of lung cancer cell growth, not direct enzymatic inhibition of GDH1.
EGCG (Epigallocatechin gallate) Not specifiedIC50: ~2A natural polyphenol found in green tea.
Quercetin Not specifiedKi: 9.2A natural flavonoid.
PAA (Permethylated Anigopreissin A) Not specifiedKi: 10A derivative of a natural product.
GTP (Guanosine triphosphate) Allosteric inhibitorKi in the low micromolar rangeAn endogenous allosteric regulator of GDH1.

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for the interpretation of the presented data. Below is a representative protocol for a GDH1 inhibitor screening assay.

In Vitro GDH1 Inhibition Assay

This protocol outlines a common method for screening and characterizing GDH1 inhibitors by measuring the enzymatic activity in the presence and absence of the test compound.

Materials:

  • Purified recombinant human GDH1 enzyme

  • GDH1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrates: L-glutamate and NAD+

  • Detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal upon NADH production)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the GDH1 enzyme and the test compound at various concentrations. Include a control group with the enzyme and solvent only (no inhibitor).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (L-glutamate and NAD+) to each well.

  • Signal Detection: Immediately begin monitoring the production of NADH, either by measuring the increase in absorbance at 340 nm or by using a coupled enzymatic reaction that generates a colorimetric or fluorescent signal. Kinetic readings are taken over a specific time period.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in GDH1 function and its inhibition can aid in understanding the mechanism of action of compounds like this compound.

GDH1_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors cluster_Activators Activators Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH1 NH4 NH₄⁺ Glutamate->NH4 GDH1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle GLS GLS GDH1 GDH1 GDH1->alpha_KG GDH1->NH4 Glutamine_trans Glutamine Glutamine_trans->Glutamine This compound This compound This compound->GDH1 GTP GTP GTP->GDH1 Allosteric ADP ADP ADP->GDH1 Allosteric

Caption: GDH1 metabolic pathway and points of inhibition.

The diagram above illustrates the central role of GDH1 in converting glutamate to α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. This process is crucial for cellular energy production and biosynthesis. The diagram also highlights the allosteric regulation of GDH1 by endogenous molecules like GTP (inhibitor) and ADP (activator), as well as the inhibitory action of the small molecule this compound.

GDH1_Inhibitor_Screening_Workflow A Prepare Reagents: - Purified GDH1 Enzyme - Assay Buffer - Substrates (Glutamate, NAD⁺) - Test Inhibitors (e.g., this compound) B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrates C->D E Kinetic Measurement of NADH Production (OD 340nm) D->E F Data Analysis: - Calculate Initial Rates - Plot Dose-Response Curve E->F G Determine IC₅₀ Value F->G

Validating R162's On-Target Mechanism Through GDH1 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor R162 and genetic knockdown of Glutamate Dehydrogenase 1 (GDH1), validating the on-target mechanism of this compound in cancer cells. The experimental data presented herein demonstrates that the phenotypic effects of this compound treatment are consistent with those observed upon shRNA-mediated silencing of GDH1, confirming its specificity and utility as a tool for cancer research and therapeutic development.

Introduction to this compound and GDH1

Glutamate Dehydrogenase 1 (GDH1) is a mitochondrial enzyme that plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In many cancer types, GDH1 is upregulated to support the high metabolic demands of rapidly proliferating cells. This compound is a potent and selective small molecule inhibitor of GDH1, which has demonstrated anti-cancer properties by disrupting cancer cell metabolism and redox homeostasis.[2][3] This guide will present data from studies on human lung carcinoma (H1299) and breast adenocarcinoma (MDA-MB-231) cell lines to validate that the effects of this compound are directly attributable to the inhibition of GDH1.

Comparative Data Analysis

The following tables summarize the quantitative data comparing the effects of this compound treatment and GDH1 knockdown on key cellular processes. The data is compiled from studies utilizing the H1299 and MDA-MB-231 cancer cell lines.

Treatment/ConditionCell LineIC50 (µM)% Reduction in Cell Viability% Increase in ROS Levels% Reduction in α-KG Levels% Reduction in Fumarate Levels
This compound H1299~20~60% at 20µM~50% at 20µM~40% at 20µM~50% at 20µM
MDA-MB-231~25~55% at 25µM~45% at 25µM~35% at 25µM~45% at 25µM
GDH1 Knockdown (shRNA) H1299N/A~50%~40%~50%~60%
MDA-MB-231N/A~45%~35%~45%~55%

Note: The values presented are approximations derived from published graphical data and may vary depending on specific experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to validate its on-target effects.

R162_Mechanism_of_Action cluster_cell Cancer Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GDH1 GDH1 Glutamate->GDH1 this compound aKG α-Ketoglutarate GDH1->aKG TCA TCA Cycle aKG->TCA Fumarate Fumarate TCA->Fumarate GPx1 GPx1 Fumarate->GPx1 GSH GSH GPx1->GSH converts to GSSG ROS ROS GSH->ROS neutralizes GSSG GSSG Proliferation Cell Proliferation ROS->Proliferation GDH1_Knockdown_Workflow cluster_workflow Experimental Workflow start Start transduction Lentiviral Transduction of H1299 & MDA-MB-231 cells with GDH1 shRNA start->transduction selection Puromycin Selection of Transduced Cells transduction->selection validation Validation of GDH1 Knockdown (Western Blot, qPCR) selection->validation phenotype Phenotypic Assays validation->phenotype viability Cell Viability Assay (MTT) phenotype->viability ros ROS Detection (DCFDA) phenotype->ros metabolites Metabolite Analysis (LC-MS) phenotype->metabolites comparison Compare with this compound Treatment viability->comparison ros->comparison metabolites->comparison end Conclusion comparison->end

References

A Head-to-Head Comparison: R162 Versus Genetic Inhibition of GLUD1 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting glutamine metabolism is paramount in the quest for novel cancer therapies. Glutamate dehydrogenase 1 (GLUD1), a pivotal enzyme in glutamine catabolism, has emerged as a compelling therapeutic target. This guide provides an objective comparison of two primary methods for inhibiting GLUD1 function: the small molecule inhibitor R162 and genetic knockdown approaches, such as short hairpin RNA (shRNA).

This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying biological processes to aid in the strategic design of future cancer studies.

At a Glance: this compound vs. Genetic Inhibition of GLUD1

FeatureThis compound (Pharmacological Inhibition)Genetic Inhibition (e.g., shRNA, siRNA)
Mechanism of Action Allosteric inhibitor of GLUD1 enzymatic activity.Reduces GLUD1 protein expression through mRNA degradation.
Specificity Selective for GLUD1.[1]Can be designed to be specific for GLUD1.
Reversibility Reversible, dependent on compound washout.Stable knockdown is generally long-lasting; transient with siRNA.
In Vivo Applicability Systemic delivery is feasible for preclinical and potentially clinical studies.[2]Delivery in vivo can be challenging, often relying on viral vectors or specialized delivery systems.
Off-Target Effects Potential for off-target pharmacological effects.Potential for off-target effects due to unintended gene silencing.
Control Dose-dependent control over the extent of inhibition.Level of knockdown can be variable and more difficult to titrate.

Quantitative Comparison of Efficacy

The following tables summarize quantitative data from studies investigating the effects of this compound and genetic inhibition of GLUD1 on cancer cell proliferation and tumor growth.

Table 1: In Vitro Cancer Cell Proliferation
Cancer Cell LineMethod of InhibitionConcentration / ConditionProliferation Inhibition (%)Reference
H1299 (NSCLC)This compound10 µM~50%Jin L, et al. 2015
H1299 (NSCLC)shRNA (shGDH1)-~60%Jin L, et al. 2015
MDA-MB-231 (Breast)This compound10 µM~45%Jin L, et al. 2015
HepG2 (HCC)siRNA (siGLUD1)-58.8% ± 10.63%Mitochondria-Mediated Apoptosis of HCC Cells... (2021)
Table 2: In Vivo Tumor Growth Inhibition
Cancer ModelMethod of InhibitionDosing Regimen / ConditionTumor Growth InhibitionReference
H1299 XenograftThis compound20 mg/kg/daySignificantly decreased tumor growth and mass[2]
H1299 XenograftshRNA (shGDH1)-Significantly attenuated tumor growthJin L, et al. 2015
HCC XenograftshRNA (shGLUD1)-Enhanced tumor growthInhibition of GLUD1 mediated by LASP1... (2023)

Signaling Pathways and Mechanisms of Action

Inhibition of GLUD1, either by this compound or genetic knockdown, disrupts the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. This disruption has significant downstream effects on cellular redox homeostasis and signaling pathways.

A primary mechanism of action involves the reduction of intracellular α-KG and its subsequent metabolite, fumarate. This leads to decreased activity of the antioxidant enzyme glutathione peroxidase 1 (GPX1), resulting in an accumulation of reactive oxygen species (ROS) and subsequent inhibition of cancer cell proliferation.[2]

The role of GLUD1 can be context-dependent. While its inhibition is detrimental to some cancers like non-small cell lung cancer (NSCLC), in other contexts, such as hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC), GLUD1 expression has been associated with tumor suppression. In these cases, GLUD1 downregulation can promote tumor progression through pathways like PI3K/Akt/mTOR and p38/JNK MAPK.

GLUD1_Signaling_Pathway cluster_inhibition Inhibition This compound This compound GLUD1 GLUD1 This compound->GLUD1 shRNA shRNA/siRNA shRNA->GLUD1 aKG α-Ketoglutarate GLUD1->aKG Catalyzes Glutamate Glutamate Glutamate->GLUD1 Substrate Fumarate Fumarate aKG->Fumarate TCA Cycle GPX1 GPX1 Fumarate->GPX1 Activates ROS ROS GPX1->ROS Reduces Proliferation Cell Proliferation ROS->Proliferation Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Proliferation_Workflow cluster_plate 96-Well Plate Seed Seed Cells Treat Add this compound or Use shRNA Cells Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_CCK8 Add CCK-8 Incubate1->Add_CCK8 Incubate2 Incubate (1-4h) Add_CCK8->Incubate2 Reader Measure Absorbance (450 nm) Incubate2->Reader Analysis Calculate % Proliferation Inhibition Reader->Analysis Xenograft_Workflow cluster_mouse Immunocompromised Mouse Implant Implant Cancer Cells Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize into Groups Tumor_Growth->Randomize Treat Treat with this compound or Use shRNA Cells Randomize->Treat Endpoint Endpoint: Measure Tumor Volume & Weight Treat->Endpoint Analysis Further Analysis (e.g., Western Blot) Endpoint->Analysis Logical_Comparison cluster_this compound This compound (Pharmacological) cluster_shRNA Genetic Inhibition (shRNA) R162_node Advantages: - Dose-dependent & Reversible - In vivo translatable Disadvantages: - Potential off-target effects shRNA_node Advantages: - High specificity - Stable knockdown Disadvantages: - In vivo delivery challenges - Potential off-target gene silencing Decision Choice of Method Decision->R162_node Pharmacological Screening In vivo Efficacy Decision->shRNA_node Target Validation Mechanistic Studies Question Research Question Question->Decision Context Experimental Context Context->Decision

References

R162: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cancer therapy is being explored with the development of R162, a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). This enzyme is crucial for the metabolic reprogramming that fuels the rapid growth of many cancer cells. This guide provides a comprehensive comparison of this compound's anti-tumor effects in various cancer cell lines, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound exerts its anti-cancer properties by targeting GDH1 (also known as GLUD1), an enzyme frequently upregulated in cancerous tissues.[1] By inhibiting GDH1, this compound disrupts the conversion of glutamate to alpha-ketoglutarate, a key step in the tricarboxylic acid (TCA) cycle that provides energy for cellular processes. This inhibition leads to a decrease in intracellular fumarate levels, an increase in reactive oxygen species (ROS), and ultimately, a reduction in cell proliferation.[1][2] Preclinical studies have demonstrated this compound's ability to significantly decrease tumor growth in mouse xenograft models without notable toxicity.[1]

Comparative Efficacy of this compound in Vitro

To assess the anti-proliferative activity of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of cancer cell lines representing different malignancies. The IC50 value for this compound's direct inhibition of the GDH1 enzyme is 23 µM. While specific IC50 values for the anti-proliferative effects of this compound in various cell lines are still emerging in publicly available literature, its efficacy has been demonstrated in non-small cell lung cancer (H1299) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2]

For a comprehensive comparison, the following tables present the known efficacy of this compound alongside standard-of-care chemotherapeutic agents for several cancer types.

Table 1: Comparison of this compound and Standard-of-Care Drugs in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC)

Cancer TypeCell LineDrugTarget/Mechanism of ActionReported IC50 (µM)
Non-Small Cell Lung CancerH1299This compoundGDH1/GLUD1 InhibitorData not yet available
CisplatinDNA cross-linking agentVaries
PaclitaxelMicrotubule stabilizerVaries
Triple-Negative Breast CancerMDA-MB-231This compoundGDH1/GLUD1 InhibitorData not yet available
DoxorubicinTopoisomerase II inhibitorVaries
PaclitaxelMicrotubule stabilizerVaries

Table 2: Standard-of-Care Agents for Other Cancer Types

Cancer TypeStandard-of-Care Drugs
Hepatocellular CarcinomaSorafenib, Lenvatinib, Atezolizumab + Bevacizumab[3][4][5][6]
Colon Cancer5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan[7]
Leukemia (Acute Myeloid)Cytarabine, Anthracyclines (e.g., Daunorubicin)[8]
Leukemia (Acute Lymphoblastic)Vincristine, Prednisone, L-asparaginase[9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

R162_Mechanism_of_Action cluster_cell Cancer Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH1 ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Leads to Proliferation Cell Proliferation Glutamate->Proliferation Inhibition leads to reduced proliferation TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle TCA_Cycle->Proliferation Apoptosis Apoptosis ROS->Apoptosis This compound This compound This compound->Glutamate Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_western Western Blot Analysis s1 Seed cancer cells in 96-well plate s2 Treat with this compound or control vehicle s1->s2 s3 Incubate for 24-72h s2->s3 s4 Add MTT reagent s3->s4 s5 Solubilize formazan crystals s4->s5 s6 Measure absorbance at 570 nm s5->s6 a1 Treat cells with this compound or control a2 Harvest and wash cells a1->a2 a3 Stain with Annexin V-FITC and Propidium Iodide (PI) a2->a3 a4 Analyze by flow cytometry a3->a4 w1 Prepare cell lysates from treated and control cells w2 Determine protein concentration w1->w2 w3 Separate proteins by SDS-PAGE w2->w3 w4 Transfer proteins to membrane w3->w4 w5 Probe with primary and secondary antibodies w4->w5 w6 Visualize protein bands w5->w6

Caption: Workflow for key in vitro experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of this compound's action.

  • Cell Lysis: After treatment with this compound or a vehicle control, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., GDH1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of this compound's anti-tumor effects and the experimental approaches to its evaluation. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer cell lines and to elucidate the full spectrum of its molecular mechanism.

References

Comparative Analysis of the Downstream Metabolic Effects of R162 and Alternative GDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Metabolic Impact of Glutamate Dehydrogenase 1 Inhibition

This guide provides a comparative analysis of the downstream metabolic effects of R162, a potent and specific inhibitor of glutamate dehydrogenase 1 (GDH1), and its alternatives. The primary alternative discussed is Epigallocatechin gallate (EGCG), a natural compound found in green tea, which also exhibits GDH1 inhibitory activity. This document is intended to assist researchers in validating the metabolic consequences of targeting GDH1, a critical enzyme in glutamine metabolism, particularly in the context of oncology and metabolic diseases.

Introduction to GDH1 Inhibition

Glutamate dehydrogenase 1 (GDH1) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, there is an increased reliance on glutamine as a source of carbon and nitrogen for biosynthesis and energy production, making GDH1 a promising therapeutic target.[1] Inhibition of GDH1 can disrupt cancer cell metabolism, leading to reduced proliferation and increased oxidative stress.

This compound is a specific inhibitor of GDH1, while EGCG is a more promiscuous inhibitor with broader biological activities.[2][3] Understanding the distinct downstream metabolic effects of these inhibitors is crucial for the development of targeted therapies.

Comparative Metabolic Effects of this compound and EGCG

The primary downstream metabolic consequence of GDH1 inhibition by both this compound and EGCG is the disruption of the glutamine-to-α-KG conversion, leading to a reduction in TCA cycle intermediates and an increase in reactive oxygen species (ROS). However, the extent and specific nature of these effects can vary.

Impact on TCA Cycle and Glycolysis

Inhibition of GDH1 by this compound directly reduces the influx of glutamine-derived carbons into the TCA cycle, leading to decreased levels of key intermediates such as fumarate and α-ketoglutarate.[1] This disruption of the TCA cycle can, in turn, affect other interconnected metabolic pathways. For instance, in glioblastoma cells, prolonged treatment (72 hours) with this compound has been shown to suppress glycolysis.[4] This suggests a metabolic reprogramming where the initial block in glutamine metabolism eventually impacts glucose utilization.

EGCG has also been demonstrated to alter cellular energy metabolism by affecting both glycolysis and the TCA cycle in cancer cells.[5] Studies in A549 lung cancer cells have shown that EGCG treatment leads to changes in metabolites involved in these central carbon metabolism pathways.[5] However, the direct quantitative comparison of the impact of this compound and EGCG on the fluxes through these pathways is not yet well-documented in a single study.

Oxidative Stress and Redox Balance

A significant downstream effect of GDH1 inhibition is the induction of oxidative stress. By reducing the production of α-KG and subsequently other TCA cycle intermediates, GDH1 inhibitors can limit the generation of NADPH, a key reducing equivalent necessary for the regeneration of the antioxidant glutathione (GSH). This leads to an accumulation of ROS and increased cellular damage. Treatment with this compound has been shown to increase ROS levels in cancer cells.[1]

Similarly, EGCG treatment has been associated with alterations in glutathione metabolism, with some studies showing a downregulation of glutathione in cancer cells.[5] This contributes to the pro-oxidant effects of EGCG in a cellular context.

Quantitative Data Summary

Table 1: Effects of this compound on Key Metabolic Pathways

Metabolic PathwayKey Metabolites AffectedObserved EffectCell Type/Model
Glutaminolysis/TCA Cycle α-Ketoglutarate, FumarateDecreaseCancer cell lines
Glycolysis Glycolytic intermediatesDecrease (prolonged exposure)Glioblastoma cells
Redox Balance Reactive Oxygen Species (ROS)IncreaseCancer cell lines

Table 2: Effects of EGCG on Key Metabolic Pathways

Metabolic PathwayKey Metabolites AffectedObserved EffectCell Type/Model
Glutaminolysis/TCA Cycle TCA cycle intermediatesAlteredA549 lung cancer cells
Glycolysis Glycolytic intermediatesAlteredA549 lung cancer cells
Glutathione Metabolism GlutathioneDecreaseA549 lung cancer cells
Insulin Secretion InsulinInhibition (GDH-mediated)Pancreatic islets

Experimental Protocols

Validating the downstream metabolic effects of GDH1 inhibitors requires robust experimental methodologies. Below are detailed protocols for key experiments.

Metabolite Extraction for LC-MS Analysis

This protocol is suitable for the extraction of polar metabolites from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the GDH1 inhibitor (e.g., this compound or EGCG) at various concentrations and for different time points. Include a vehicle-treated control group.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer it to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) and analyze using a high-resolution mass spectrometer coupled to a liquid chromatography system.

Glycolytic Flux Analysis

The Seahorse XF Analyzer is a common instrument used to measure real-time cellular metabolic activity, including glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with the GDH1 inhibitor for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF analyzer.

    • Wash the cells with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator.

  • Glycolysis Stress Test:

    • Load the injection ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

    • Perform the assay on the Seahorse XF analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by GDH1 inhibition and a general workflow for validating the metabolic effects of an inhibitor.

GDH1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH1 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ROS ROS TCA_Cycle->ROS NADPH generation GDH1 GDH1 R162_EGCG This compound / EGCG R162_EGCG->GDH1 Inhibition

Caption: Inhibition of GDH1 by this compound or EGCG blocks the conversion of glutamate to α-KG.

Experimental_Workflow Start Start: Hypothesis (GDH1 inhibition alters metabolism) Cell_Culture Cell Culture & Treatment (this compound / EGCG) Start->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Flux_Analysis Metabolic Flux Analysis (e.g., Seahorse) Cell_Culture->Flux_Analysis LC_MS Untargeted Metabolomics (LC-MS) Metabolite_Extraction->LC_MS Data_Analysis Data Analysis & Pathway Mapping LC_MS->Data_Analysis Flux_Analysis->Data_Analysis Validation Targeted Metabolite Validation Data_Analysis->Validation Conclusion Conclusion: Downstream Metabolic Effects Validated Validation->Conclusion

References

R162 (Binimetinib) in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of R162 (binimetinib), a MEK1/2 inhibitor, in combination with standard chemotherapy agents. The information is compiled from preclinical and clinical studies to support research and drug development efforts.

Mechanism of Action: The MAPK/ERK Signaling Pathway

Binimetinib is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, binimetinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and reducing tumor growth.

The following diagram illustrates the position of binimetinib's action within the MAPK/ERK signaling pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Binimetinib This compound (Binimetinib) Binimetinib->MEK Chemotherapy Standard Chemotherapy (e.g., Gemcitabine, Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Proliferation

Figure 1: Simplified MAPK/ERK signaling pathway and points of intervention.

Preclinical and Clinical Data Summary

The combination of binimetinib with various standard chemotherapy agents has been investigated in both preclinical models and clinical trials across different cancer types. The rationale for these combinations is to target distinct but complementary pathways involved in tumor growth and survival.

Combination with Gemcitabine and Cisplatin

A phase I/II clinical trial evaluated binimetinib in combination with gemcitabine and cisplatin in patients with untreated advanced biliary tract cancer (BTC).[1][2] Preclinical data supported this combination, suggesting that an interrupted dosing schedule of binimetinib could be effective with chemotherapy.[1]

Table 1: Efficacy and Safety of Binimetinib with Gemcitabine and Cisplatin in Advanced BTC

EndpointResultCitation
Phase I
Maximum Tolerated Dose (MTD)Binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m²[1]
Phase II
Progression-Free Survival (PFS) at 6 months54%[1]
Objective Response Rate (ORR)36%[1]
Median Overall Survival (OS)13.3 months (95% CI, 9.8-16.5)[1]
Most Common Grade 3/4 Adverse Events Neutropenia[3]
Combination with Capecitabine

A phase Ib study investigated the combination of binimetinib and capecitabine in patients with gemcitabine-pretreated advanced biliary tract cancer.[4][5] Preclinical findings indicated a synergistic effect between MEK inhibitors and 5-FU (the active metabolite of capecitabine).[4]

Table 2: Efficacy and Safety of Binimetinib with Capecitabine in Advanced BTC

EndpointResultCitation
Phase Ib
Recommended Phase II Dose (RP2D)Binimetinib 30 mg and capecitabine 1250 mg/m², both twice daily, 2 weeks on/1 week off[4]
Efficacy (in 34 evaluable patients)
Objective Response Rate (ORR)17.6%[4]
Disease Control Rate (DCR)76.5%[4]
Median Progression-Free Survival (PFS)3.9 months[4]
Median Overall Survival (OS)8.0 months[4]
Most Common Grade 3 Adverse Events Anemia (11.8%), Fatigue (5.9%)[4]
Combination with FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin)

A phase I clinical trial assessed the combination of binimetinib with FOLFOX in patients with advanced metastatic colorectal cancer (mCRC) who had failed prior standard therapies.[6][7]

Table 3: Efficacy and Safety of Binimetinib with FOLFOX in mCRC

EndpointResultCitation
Phase I
Maximum Tolerated Dose (MTD)Binimetinib 45 mg orally twice daily (continuous or intermittent dosing) with FOLFOX[6]
Efficacy (Continuous Dosing)
Stable Disease (SD) at 2 months69% (9 of 13 evaluable patients)[7]
Median Progression-Free Survival (PFS)3.5 months[7]

Experimental Protocols

Binimetinib with Gemcitabine and Cisplatin in Advanced BTC (Phase I/II Trial)
  • Patient Population: Untreated advanced biliary tract cancer.[1]

  • Dosing and Administration:

    • Phase I (Dose Escalation): A standard 3+3 design was used. Patients received oral binimetinib twice daily continuously, with gemcitabine and cisplatin administered on days 8 and 15 of a 21-day cycle. Binimetinib was withheld for 2 days before and on the day of each chemotherapy treatment.[1][3]

    • Phase II: Patients received the MTD determined in Phase I: binimetinib 45 mg orally twice daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m².[1]

  • Endpoints:

    • Primary (Phase I): MTD.[1]

    • Primary (Phase II): PFS at 6 months and ORR.[1]

The following diagram outlines the experimental workflow for this clinical trial.

GemCis_Workflow Start Patient Enrollment (Untreated Advanced BTC) Phase1 Phase I: Dose Escalation (3+3 Design) Start->Phase1 Treatment1 Binimetinib (twice daily, continuous) + Gemcitabine & Cisplatin (Days 8, 15 of 21-day cycle) Binimetinib held 2 days prior to and on day of chemo Phase1->Treatment1 MTD Determine MTD Treatment1->MTD Phase2 Phase II: Efficacy Assessment MTD->Phase2 Treatment2 Treat at MTD: Binimetinib 45mg BID Gemcitabine 800 mg/m² Cisplatin 20 mg/m² Phase2->Treatment2 Endpoints Evaluate Primary Endpoints: PFS at 6 months Objective Response Rate (ORR) Treatment2->Endpoints

Figure 2: Workflow for the Phase I/II trial of Binimetinib with Gemcitabine and Cisplatin.
Binimetinib with Capecitabine in Advanced BTC (Phase Ib Trial)

  • Patient Population: Gemcitabine-pretreated advanced biliary tract cancer.[4]

  • Dosing and Administration:

    • Dose Escalation: Three dose levels were tested using a 3+3 design. Binimetinib and capecitabine were administered twice daily for 2 weeks, followed by a 1-week rest period (3-week cycles).[4]

    • Dose Levels:

      • DL1: Binimetinib 15mg, Capecitabine 1000 mg/m²

      • DL2: Binimetinib 30mg, Capecitabine 1000 mg/m²

      • DL3: Binimetinib 30mg, Capecitabine 1250 mg/m²[4]

  • Endpoints:

    • Primary (Dose Escalation): MTD.[4]

    • Primary (Expansion Cohort): 3-month PFS rate.[4]

The following diagram illustrates the logical relationship in the dose-escalation phase of this trial.

Capecitabine_Logic Start Enroll 3 Patients at DL1 DLT_Check1 Dose Limiting Toxicity (DLT)? Start->DLT_Check1 No_DLT1 No DLT DLT_Check1->No_DLT1 No DLT1 DLT Observed DLT_Check1->DLT1 Yes Escalate_DL2 Escalate to DL2 (Enroll 3 Patients) No_DLT1->Escalate_DL2 Stop Stop Escalation / Expand Cohort DLT1->Stop DLT_Check2 DLT? Escalate_DL2->DLT_Check2 No_DLT2 No DLT DLT_Check2->No_DLT2 No DLT2 DLT Observed DLT_Check2->DLT2 Yes Escalate_DL3 Escalate to DL3 (Enroll 3 Patients) No_DLT2->Escalate_DL3 DLT2->Stop DLT_Check3 DLT? Escalate_DL3->DLT_Check3 No_DLT3 No DLT DLT_Check3->No_DLT3 No DLT3 DLT Observed DLT_Check3->DLT3 Yes RP2D DL3 is Recommended Phase 2 Dose (RP2D) No_DLT3->RP2D DLT3->Stop

Figure 3: Dose escalation logic for the Phase Ib trial of Binimetinib with Capecitabine.

Conclusion

The combination of this compound (binimetinib) with standard chemotherapy agents has shown promising activity in clinical trials, particularly in biliary tract and colorectal cancers. The manageable safety profiles observed in these studies support further investigation of these combination therapies. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these targeted therapy and chemotherapy combinations.

References

A Head-to-Head Comparison of R162 and Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolic inhibitor R162 with other key metabolic inhibitors. This compound, a multifaceted compound, has demonstrated efficacy in two distinct therapeutic areas: as an antiviral agent (as the prodrug Balapiravir) and as a cancer metabolic inhibitor. This report will dissect its performance in both contexts, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This compound as an Antiviral Agent: Targeting HCV NS5B Polymerase

This compound, in its antiviral capacity, is the prodrug of R1479, a nucleoside analog that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). Its mechanism involves chain termination during viral RNA replication. A key competitor in this class is Sofosbuvir, a highly successful antiviral drug.

Quantitative Comparison of HCV NS5B Polymerase Inhibitors
InhibitorTargetIC50Mechanism of ActionKey Findings
R1479 (active form of this compound) HCV NS5B PolymeraseNot explicitly defined in publicly available literature. However, the S96T mutation in NS5B, selected by R1479, results in a 3-fold loss of sensitivity.[1]Nucleoside analog, chain terminator.Development of Balapiravir was discontinued due to safety concerns, including hematological adverse events.[2]
Sofosbuvir (active triphosphate form) HCV NS5B PolymerasePotent inhibitor with a high barrier to resistance.[3]Nucleoside analog, chain terminator.A cornerstone of modern HCV treatment regimens.
Experimental Protocol: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

The activity of HCV NS5B polymerase and the inhibitory effects of compounds like R1479 and Sofosbuvir are typically assessed using an in vitro RdRp assay. A common method is the scintillation proximity assay (SPA).

Principle: This assay measures the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant HCV NS5B polymerase, a biotinylated RNA template-primer, and a mixture of nucleotide triphosphates (NTPs), including one that is radiolabeled (e.g., [³H]GTP).

  • Inhibitor Addition: The test inhibitor (e.g., the triphosphate form of R1479 or Sofosbuvir) is added to the reaction mixture at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at a controlled temperature (e.g., 22°C) to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of EDTA.

  • Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated template-primer, bringing any newly synthesized, radiolabeled RNA into close proximity. The radioactive decay from the incorporated nucleotides excites the scintillant within the beads, producing light that is detected by a scintillation counter.

  • Data Analysis: The amount of light produced is proportional to the amount of radiolabeled nucleotide incorporated, and thus to the polymerase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: HCV NS5B Polymerase Inhibition

cluster_virus HCV Replication cluster_inhibitors Inhibitors Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template New Viral RNA New Viral RNA NS5B Polymerase->New Viral RNA RNA Synthesis R1479 R1479 R1479->NS5B Polymerase Inhibits Sofosbuvir_TP Sofosbuvir (triphosphate) Sofosbuvir_TP->NS5B Polymerase Inhibits

Caption: Inhibition of HCV NS5B polymerase by R1479 and Sofosbuvir triphosphate.

This compound as a Cancer Metabolic Inhibitor: Targeting Glutamate Dehydrogenase 1 (GDH1)

In the context of oncology, this compound has been identified as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1), an enzyme crucial for glutamine metabolism in certain cancer cells. By inhibiting GDH1, this compound disrupts the anaplerotic replenishment of the TCA cycle, leading to reduced cancer cell proliferation. A natural compound with similar activity is Epigallocatechin Gallate (EGCG), a major polyphenol in green tea.

Quantitative Comparison of GDH1 Inhibitors
InhibitorTargetIC50Mechanism of ActionKey Findings
This compound Glutamate Dehydrogenase 1 (GDH1/GLUD1)23 µMPotent inhibitor with anti-cancer properties.[4]Demonstrates in vivo efficacy in reducing tumor growth in mouse models.[5]
Epigallocatechin Gallate (EGCG) Glutamate Dehydrogenase 1/2 (GDH1/2, GLUD1/2)Not explicitly defined in publicly available literature.A major polyphenol in green tea, inhibits cell proliferation and induces apoptosis.Exhibits broad anticancer, antioxidant, and anti-inflammatory properties.
Experimental Protocol: Glutamate Dehydrogenase (GDH1) Activity Assay

The inhibitory effect of compounds on GDH1 activity can be measured using a colorimetric or fluorometric assay.

Principle: This assay measures the GDH1-catalyzed conversion of glutamate to α-ketoglutarate, which is coupled to the reduction of a probe, resulting in a colorimetric or fluorescent signal.

General Protocol:

  • Sample Preparation: Cell or tissue lysates containing GDH1 are prepared in an appropriate assay buffer.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the GDH assay buffer, a developer, and the substrate (glutamate).

  • Inhibitor Addition: The test inhibitor (e.g., this compound or EGCG) is added to the wells of a microplate at various concentrations.

  • Reaction Initiation and Incubation: The cell lysate (enzyme source) is added to the wells, and the reaction is initiated by the addition of the reaction mixture. The plate is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The absorbance or fluorescence is measured at a specific wavelength (e.g., 450 nm for colorimetric assays) at multiple time points.

  • Data Analysis: The rate of change in absorbance or fluorescence is proportional to the GDH1 activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: GDH1 Inhibition in Cancer Metabolism

cluster_metabolism Cancer Cell Metabolism cluster_inhibitors Inhibitors Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GDH1 GDH1 Glutamate->GDH1 aKG α-Ketoglutarate GDH1->aKG TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation TCA->Proliferation This compound This compound This compound->GDH1 Inhibits EGCG EGCG EGCG->GDH1 Inhibits

Caption: Inhibition of GDH1 by this compound and EGCG disrupts cancer cell metabolism.

Head-to-Head Comparison with Other Metabolic Inhibitors

To provide a broader context, this section compares this compound with other metabolic inhibitors targeting different pathways crucial for cancer cell survival and proliferation.

Quantitative Comparison of Various Metabolic Inhibitors
InhibitorTargetIC50 / EC50Mechanism of Action
Orlistat Fatty Acid Synthase (FAS)pIC50 of 5.9 (IC50 1.35x10-6 M) for the thioesterase domain.[1]Inhibits de novo fatty acid synthesis.
Triacsin C Long-chain acyl-CoA synthetase3.6-8.7 µM[6]Blocks the activation of fatty acids.
GW501516 PPARδEC50 = 1.1 nM[3]Agonist that promotes fatty acid oxidation.
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1)IC50 = 77 µM (rat heart)[7]Inhibits the transport of long-chain fatty acids into mitochondria.
Trimetazidine 3-ketoacyl-CoA thiolase (3-KAT)IC50 = 75 nM[8]Inhibits the final step of β-oxidation.

Experimental Workflow: Screening for Metabolic Inhibitors

cluster_workflow Metabolic Inhibitor Screening Workflow Compound Library Compound Library Target-based Assay Target-based Enzyme Assay Compound Library->Target-based Assay Cell-based Assay Cell-based Metabolic Assay Compound Library->Cell-based Assay Hit Identification Hit Identification Target-based Assay->Hit Identification Cell-based Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A generalized workflow for the discovery and development of metabolic inhibitors.

Conclusion

This compound stands out as a versatile molecule with inhibitory activity in two distinct and highly relevant therapeutic areas. As the prodrug Balapiravir, its development as an antiviral was halted due to safety concerns, highlighting the critical importance of the therapeutic window. In contrast, its role as a GDH1 inhibitor in cancer metabolism presents a promising avenue for further investigation, particularly in glutamine-addicted tumors. The comparative data presented in this guide underscores the diverse strategies employed to target metabolic pathways in disease and provides a framework for evaluating the potential of novel metabolic inhibitors. Researchers are encouraged to consider the specific metabolic vulnerabilities of their disease models when selecting and developing targeted therapies.

References

Independent verification of published R162 findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Analysis of Balapiravir (R162) for the Treatment of Dengue Fever

Introduction

Balapiravir (this compound) is an investigational oral prodrug of a nucleoside analog, R1479, which was developed by Roche as a potential antiviral treatment for dengue fever. The drug aimed to inhibit the RNA-dependent RNA polymerase (NS5 RdRp) of the dengue virus, a critical enzyme for viral replication. Despite initial promising preclinical results, clinical trials for balapiravir were ultimately terminated. This guide provides an objective comparison of the published findings on this compound with alternative therapeutic approaches and presents supporting experimental data from independent studies.

Comparative Efficacy and Safety Data

The clinical development of balapiravir was halted due to a lack of efficacy and safety concerns, specifically the occurrence of lymphopenia. The following table summarizes the key quantitative findings from a significant clinical trial and compares them with other treatment modalities for dengue.

Treatment GroupNPrimary Outcome: Mean Change in Viral Load (log10 copies/mL) from BaselineKey Secondary Outcome: Mean Time to Fever Resolution (hours)Adverse Events of NoteStudy Reference
Balapiravir (this compound)
1500 mg BID52-1.2568Lymphopenia (Grade 3/4 in some patients)
3000 mg BID53-1.3365Lymphopenia (Grade 3/4 in some patients)
Placebo 52-1.3862-
Supportive Care (Standard) VariesNot applicable (focus on symptom management)Variable, depends on disease severityGenerally well-toleratedGeneral Clinical Practice
Other Antivirals
Chloroquine307No significant difference compared to placeboNo significant differenceGastrointestinal distress
Celgosivir50No significant difference compared to placeboNo significant differenceGastrointestinal distress

Experimental Protocols

Balapiravir (this compound) Clinical Trial Methodology

A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of balapiravir in adult patients with dengue fever.

  • Patient Population: Adults aged 18-60 years with confirmed dengue virus infection (fever and positive NS1 antigen test).

  • Intervention: Patients were randomized to receive one of three treatments for five days: balapiravir 1500 mg twice daily, balapiravir 3000 mg twice daily, or a matching placebo.

  • Primary Endpoint: The primary measure of efficacy was the change in dengue virus RNA levels from baseline, quantified by RT-PCR.

  • Safety Monitoring: Complete blood counts, including lymphocyte counts, and liver function tests were monitored throughout the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for balapiravir and the general workflow of the clinical trial.

cluster_cell Host Cell This compound Balapiravir (this compound) (Prodrug) R1479 R1479 (Active Form) This compound->R1479 Metabolism R1479_TP R1479-Triphosphate R1479->R1479_TP Phosphorylation NS5 NS5 RdRp R1479_TP->NS5 Inhibits Dengue_RNA Dengue Viral RNA Replication Viral Replication Dengue_RNA->Replication NS5->Replication Mediates cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Fever + NS1+) Randomization Randomization Screening->Randomization Arm1 Balapiravir 1500mg Randomization->Arm1 Arm2 Balapiravir 3000mg Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Treatment Treatment Administration (5 days) Monitoring Daily Monitoring (Viral Load, Blood Counts) Treatment->Monitoring FollowUp Follow-up Monitoring->FollowUp

Safety Operating Guide

Information Not Found on "R162"

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "R162" did not yield specific information regarding a chemical substance with that identifier. The search results provided general guidelines for chemical safety and waste management but did not contain specific disposal procedures, quantitative data, or experimental protocols for a substance designated as this compound.

In the absence of specific data for "this compound," a generalized framework for the proper disposal of a hypothetical hazardous chemical is provided below, adhering to the user's specified formatting requirements. This framework is based on established laboratory safety principles.[1][2][3] Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical to ensure safe handling and disposal.[3]

General Chemical Waste Disposal Protocol

This protocol outlines a general procedure for the disposal of a hazardous chemical. It is imperative to consult the specific Safety Data Sheet (SDS) for the substance before proceeding with any disposal.

Experimental Protocols:

1. Identification and Segregation:

  • Identify the chemical waste to be disposed of.
  • Consult the Safety Data Sheet (SDS) to determine the appropriate waste category (e.g., halogenated organic, non-halogenated organic, acidic, basic, heavy metal-containing).
  • Segregate the waste into a designated, properly labeled waste container.[4] Containers should be clearly marked with the chemical name and hazard pictograms.[5]

2. Neutralization (if applicable and safe):

  • For acidic or basic waste, neutralization may be required before disposal.
  • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while monitoring the pH.
  • Ensure the reaction is controlled and does not produce excessive heat or gas.
  • Once neutralized (typically pH 6-8), the solution can be disposed of according to the SDS guidelines.

3. Collection and Storage:

  • Store waste in a cool, dry, well-ventilated area away from incompatible materials.[6]
  • Do not overfill waste containers; leave adequate headspace to allow for expansion.
  • Ensure all containers are securely sealed to prevent leaks or spills.

4. Documentation and Pickup:

  • Maintain a log of all chemical waste, including the chemical name, quantity, and date of disposal.
  • Arrange for pickup by a licensed hazardous waste disposal company.
  • Provide the disposal company with all necessary documentation, including the SDS.

Quantitative Data Summary

As no specific data for "this compound" was found, a template table for relevant disposal parameters is provided below.

ParameterValueUnitsSource
pH for Neutralization--SDS Section 9
Recommended Neutralizing Agent--SDS Section 7
Incompatible Materials--SDS Section 10
Required Personal Protective Equipment (PPE)--SDS Section 8

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for chemical waste disposal.

Chemical_Disposal_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Treatment & Storage cluster_3 Phase 4: Final Disposal start Start: Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds hazards Determine Hazards (Toxic, Flammable, Corrosive, Reactive) sds->hazards waste_category Identify Waste Category (e.g., Organic, Aqueous, Solid) hazards->waste_category select_container Select Appropriate Waste Container waste_category->select_container label_container Label Container with Contents and Hazards select_container->label_container treatment Pre-treatment Required? (e.g., Neutralization) label_container->treatment perform_treatment Perform Treatment per Protocol treatment->perform_treatment Yes storage Store in Designated Waste Area treatment->storage No perform_treatment->storage documentation Complete Waste Disposal Log storage->documentation pickup Arrange for Professional Disposal documentation->pickup end End: Waste Removed pickup->end

Caption: General workflow for hazardous chemical disposal.

References

Essential Safety and Logistical Information for Handling R162

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of laboratory chemicals is paramount. This document provides crucial guidance on the personal protective equipment (PPE) required for "R162," which commonly refers to products such as RTV162, a silicone sealant, and Permabond HM162, an anaerobic adhesive. Adherence to these protocols is vital for minimizing exposure and ensuring safe disposal.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound products, a comprehensive PPE strategy is necessary to protect against chemical exposure. The primary hazards stem from the chemical composition of these products. RTV162, a silicone sealant, releases methanol during its curing process[1]. Permabond HM162 is an acrylic-based adhesive containing acrylic acid[2].

Eye and Face Protection:

  • Requirement: Safety glasses with side shields are mandatory to protect against splashes.[3][4]

  • Enhanced Protection: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4][5]

Skin Protection:

  • Gloves: The selection of appropriate glove material is critical. For RTV162, which releases methanol, materials with longer breakthrough times for methanol should be chosen. For Permabond HM162, gloves resistant to acrylics are necessary. Nitrile or Viton™ gloves are often recommended for handling acrylic adhesives.[5][6] It is crucial to note that some chemicals, like methanol, can readily permeate nitrile gloves in under a minute[7]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Protective Clothing: A lab coat, coveralls, or a chemical-resistant apron should be worn to prevent skin contact.[4]

Respiratory Protection:

  • Standard Conditions: In well-ventilated areas, respiratory protection is not typically required under normal handling conditions.[4]

  • Poor Ventilation or Spills: If working in a poorly ventilated space or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used to protect against inhalation of methanol or acrylic acid vapors.

Quantitative Data for PPE Selection

To facilitate the selection of appropriate PPE, the following tables summarize key quantitative data for the primary hazardous components of this compound products.

Table 1: Glove Material Breakthrough Time for Methanol

Glove MaterialBreakthrough Time (minutes)Performance Level
Butyl Rubber> 480Excellent
Viton™> 480Excellent
Neoprene15Fair
Nitrile10.8Not Recommended
Natural Rubber1.8Not Recommended

Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific product formulation. Always refer to the manufacturer's data.

Table 2: Glove Material Breakthrough Time for Acrylic Acid

Glove MaterialBreakthrough Time (minutes)Performance Level
Viton™395Good
Neoprene120Good
Nitrile30-60Fair to Good

Note: Breakthrough times are estimates and can be influenced by various factors. It is advisable to double-glove with nitrile for incidental contact with some chemicals.[8]

Table 3: Occupational Exposure Limits

ChemicalAgencyExposure Limit (8-hour TWA)Short-Term Exposure Limit (STEL)
MethanolOSHA200 ppm (260 mg/m³)250 ppm (325 mg/m³)
NIOSH200 ppm (260 mg/m³)250 ppm (325 mg/m³)
ACGIH200 ppm (260 mg/m³)250 ppm (325 mg/m³)
Acrylic AcidOSHA10 ppm (30 mg/m³)-
NIOSH2 ppm (6 mg/m³)-
ACGIH2 ppm (5.9 mg/m³)-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols: PPE Donning and Doffing Procedure

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Gown: Put on a disposable or chemical-resistant gown, ensuring it is securely fastened.

  • Mask or Respirator: If required, don a face mask or respirator. Adjust for a proper fit and perform a seal check for respirators.

  • Goggles or Face Shield: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure the glove cuffs extend over the sleeves of the gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Goggles or Face Shield: Remove eye and face protection from the back.

  • Mask or Respirator: Remove the mask or respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: this compound and Contaminated PPE

Proper disposal of unused this compound products and contaminated PPE is essential to protect human health and the environment.

Uncured this compound:

  • Uncured this compound is considered a hazardous waste.

  • It should not be disposed of in regular trash or poured down the drain.

  • Collect uncured this compound in a designated, labeled, and sealed container.

  • Methanol, a component of some this compound products, has the RCRA hazardous waste code U154[3][5][9]. Spent non-halogenated solvents containing methanol are classified under F003[10].

Cured this compound:

  • Once fully cured, this compound is generally considered inert and can often be disposed of as solid waste.

  • To dispose of leftover liquid adhesive, spread it on an inert material like cardboard or sand and allow it to cure completely in a well-ventilated area before disposal[11].

Contaminated PPE and Materials:

  • All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills (absorbent pads, wipes) that have come into contact with uncured this compound should be considered hazardous waste.

  • Place these materials in a designated, sealed hazardous waste container.

Hazardous Waste Disposal Procedure:

  • Segregation: Keep hazardous waste generated from this compound handling separate from other waste streams.

  • Labeling: Clearly label all hazardous waste containers with "Hazardous Waste" and the specific contents.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations[12].

Visual Guides

To further clarify the procedural steps, the following diagrams illustrate the key workflows.

PPE_Selection_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure Identify_Task Identify Handling Task (e.g., application, cleanup) Assess_Risk Assess Risk of Exposure (e.g., splash, vapor) Identify_Task->Assess_Risk Select_Gloves Select Appropriate Gloves (Refer to Table 1 & 2) Assess_Risk->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles/Face Shield) Assess_Risk->Select_Eye_Face Select_Body Select Body Protection (Lab Coat/Apron) Assess_Risk->Select_Body Select_Respiratory Select Respiratory Protection (If needed) Assess_Risk->Select_Respiratory Don_PPE Don PPE (Correct Sequence) Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_this compound Handle this compound Don_PPE->Handle_this compound Doff_PPE Doff PPE (Correct Sequence) Handle_this compound->Doff_PPE

PPE Selection and Use Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal Uncured_this compound Uncured this compound Segregate_Waste Segregate Hazardous Waste Uncured_this compound->Segregate_Waste Cured_this compound Cured this compound Solid_Waste Dispose as Solid Waste Cured_this compound->Solid_Waste Contaminated_PPE Contaminated PPE Contaminated_PPE->Segregate_Waste Label_Container Label Container ('Hazardous Waste') Segregate_Waste->Label_Container Store_Securely Store in Secure Area Label_Container->Store_Securely Professional_Disposal Dispose via Licensed Hazardous Waste Company Store_Securely->Professional_Disposal

Waste Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.